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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Amino-3-(furan-2-yl)propanoic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Nomenclature The nomenclature surrounding furan-containing amino acids can be ambiguous. The query for "2-(Furan-2-ylamino)propanoi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nomenclature

The nomenclature surrounding furan-containing amino acids can be ambiguous. The query for "2-(Furan-2-ylamino)propanoic acid" suggests a structure where the furan ring is directly attached to the nitrogen of the amino group. However, this N-aryl amino acid is not widely documented or commercially available. In contrast, the isomeric compound, 2-Amino-3-(furan-2-yl)propanoic acid , is well-characterized and accessible. This guide will focus on this specific isomer, commonly known as 3-(2-Furyl)alanine , providing a comprehensive technical overview of its synthesis, properties, and applications. Its CAS number is 4066-39-1 for the racemic mixture and 110772-46-8 for the (R)-enantiomer.[1][2]

Core Molecular Attributes

2-Amino-3-(furan-2-yl)propanoic acid is a non-proteinogenic amino acid, meaning it is not one of the 22 naturally occurring amino acids coded for in the genome. Its structure incorporates a furan ring, an electron-rich aromatic heterocycle, which imparts unique chemical and biological properties.[3] The furan scaffold is a key feature in numerous pharmacologically active compounds, valued for its ability to engage in various biological interactions.[3]

Physicochemical Properties

The key physicochemical properties of 2-Amino-3-(furan-2-yl)propanoic acid are summarized in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 4066-39-1[1]
Molecular Formula C₇H₉NO₃[1]
Molar Mass 155.15 g/mol [1]
Melting Point 260 °C[1]
Boiling Point 284 °C[1]
Density 1.290 g/cm³[1]
Appearance White crystalline solid[3]
Solubility Soluble in water and some organic solvents[3]

Synthesis and Characterization

The synthesis of 2-Amino-3-(furan-2-yl)propanoic acid typically begins with furan-2-aldehyde (furfural), a readily available platform chemical derived from biomass.[1][4] The general strategy involves the formation of the amino acid backbone from the aldehyde.

Synthetic Workflow

A common synthetic route is a variation of the Strecker synthesis or similar methods that construct an α-amino acid from an aldehyde. The workflow involves the conversion of furfural to an intermediate that can be aminated and hydrolyzed to yield the final product.

G Furfural Furan-2-aldehyde (Furfural) Intermediate Intermediate Formation (e.g., Azlactone or Hydantoin) Furfural->Intermediate Reaction with Alanine precursor Hydrolysis Hydrolysis Intermediate->Hydrolysis Acid or Base Purification Purification (e.g., Recrystallization) Hydrolysis->Purification FinalProduct 2-Amino-3-(furan-2-yl)propanoic acid Purification->FinalProduct

Caption: Synthetic workflow for 2-Amino-3-(furan-2-yl)propanoic acid.

Detailed Synthesis Protocol

This protocol is a representative method for the synthesis of racemic 2-Amino-3-(furan-2-yl)propanoic acid.

Step 1: Intermediate Formation

  • In a round-bottom flask, dissolve furan-2-aldehyde in a suitable solvent such as methanol.

  • Add an equimolar amount of an alanine precursor (e.g., N-acetylglycine) and a base catalyst (e.g., sodium acetate).

  • The mixture is refluxed for several hours to form an azlactone intermediate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 2: Hydrolysis

  • Once the intermediate formation is complete, the reaction mixture is cooled.

  • The intermediate is then subjected to hydrolysis using a strong acid (e.g., HCl) or base (e.g., NaOH) to open the ring and form the amino acid.

  • This step is typically carried out at elevated temperatures to ensure complete conversion.

Step 3: Purification

  • The resulting solution is neutralized to precipitate the crude amino acid.

  • The crude product is collected by filtration and washed with cold water.

  • Further purification is achieved by recrystallization from a water/ethanol mixture to yield pure 2-Amino-3-(furan-2-yl)propanoic acid.

Analytical Characterization

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound. The following are standard analytical techniques and expected results.

Workflow for Analytical Characterization

G Sample Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS Purity Purity Assessment (HPLC) Sample->Purity Data Structural Confirmation and Purity Data NMR->Data IR->Data MS->Data Purity->Data

Caption: Analytical workflow for 2-Amino-3-(furan-2-yl)propanoic acid.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the molecular structure.

  • ¹H NMR (400 MHz, D₂O): The proton NMR spectrum is expected to show signals corresponding to the furan ring protons, the α-proton, and the β-protons of the propanoic acid backbone.[5]

    • δ 3.56-3.71 (m, 2H, β-CH₂)

    • δ 4.14-4.17 (m, 1H, α-CH)

    • δ 6.89 (s, 1H, furan-H)

    • δ 7.10 (s, 1H, furan-H)

    • δ 8.14 (s, 1H, furan-H)

  • ¹³C NMR (101 MHz, D₂O): The carbon NMR spectrum will confirm the carbon framework.[5]

    • δ 34.1 (β-CH₂)

    • δ 56.0 (α-CH)

    • Signals for the furan ring carbons and the carboxyl carbon will also be present in their respective expected regions.

2.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a related compound, 3-(furan-2-yl)propenoic acid, shows characteristic peaks that would be similar in 2-Amino-3-(furan-2-yl)propanoic acid, with the addition of amine group absorptions.[4]

  • ~3000 cm⁻¹: O-H stretch of the carboxylic acid.

  • ~1700 cm⁻¹: C=O stretch of the carboxylic acid.

  • ~1600 cm⁻¹: N-H bend of the primary amine.

  • ~1500-1400 cm⁻¹: C=C stretching of the furan ring.

2.3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 2-Amino-3-(furan-2-yl)propanoic acid (molar mass 155.15 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]+ at m/z 155.[5]

Biological Significance and Applications in Drug Discovery

The unique structure of 2-Amino-3-(furan-2-yl)propanoic acid makes it a valuable building block in medicinal chemistry and drug discovery.

Role as a Non-Proteinogenic Amino Acid

As an unnatural amino acid, 2-Amino-3-(furan-2-yl)propanoic acid can be incorporated into peptides to create novel structures with enhanced properties.[6] This can lead to increased stability against enzymatic degradation, altered conformation, and potentially new biological activities.[6]

Potential as an Antimetabolite

Due to its structural similarity to natural amino acids like phenylalanine, 2-Amino-3-(furan-2-yl)propanoic acid has the potential to act as an antimetabolite.[1][7] Antimetabolites can interfere with metabolic pathways by competitively inhibiting enzymes or by being incorporated into biomolecules, thereby disrupting cellular processes.[7] This mechanism is a cornerstone of many anticancer and antimicrobial therapies.[5][7]

Hypothesized Antimetabolite Mechanism

G Furylalanine 2-Amino-3-(furan-2-yl)propanoic acid Enzyme Enzyme in a Metabolic Pathway Furylalanine->Enzyme Binds to active site NaturalAA Natural Amino Acid (e.g., Phenylalanine) NaturalAA->Enzyme Normal substrate Inhibition Competitive Inhibition Enzyme->Inhibition Disruption Disruption of Cellular Metabolism Inhibition->Disruption

Caption: Hypothesized antimetabolite mechanism of action.

Intermediate in Pharmaceutical Synthesis

2-Amino-3-(furan-2-yl)propanoic acid is used as a synthetic intermediate in the production of more complex molecules, including alkaloid anticancer drugs.[3] Its furan ring can be a key pharmacophore or a scaffold for further chemical modifications. The broader class of furan-containing compounds has demonstrated a wide range of biological activities, including antimicrobial effects against E. coli and S. aureus.[4][8]

Conclusion and Future Perspectives

2-Amino-3-(furan-2-yl)propanoic acid is a versatile and valuable compound for researchers in chemistry and drug development. Its unique furan-containing structure provides a platform for creating novel peptides and small molecule therapeutics. While its direct biological activity and specific signaling pathway interactions are still areas for further investigation, its potential as an antimetabolite and its utility as a synthetic intermediate are well-established. Future research should focus on elucidating its precise mechanisms of action and exploring its incorporation into a wider range of therapeutic agents.

References

  • Antimetabolite - Massive Bio. (2025, November 23). Retrieved February 17, 2026, from [Link]

  • 2-Amino-3-(furan-2-yl)propanoic acid - ChemBK. (2024, April 9). Retrieved February 17, 2026, from [Link]

  • Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. (n.d.). Retrieved February 17, 2026, from [Link]

  • 2-Amino-3-(furan-2-yl)propanoic acid (4066-39-1) - Chemchart. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. (2022, July 19). Retrieved February 17, 2026, from [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024, January 25). Retrieved February 17, 2026, from [Link]

  • Starting 3-(furan-2-yl)propenoic acid derivatives 1a–i used in this study. - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • 2-Amino-3-(furan-2-yl)propanoic acid - ChemBK. (2024, April 9). Retrieved February 17, 2026, from [Link]

Sources

Exploratory

In silico molecular modeling of furan-amino acid conjugates

Title: In Silico De-Risking and Design of Furan-Amino Acid Conjugates: A Multiscale Modeling Framework Executive Summary The incorporation of furan moieties into amino acid sequences (e.g., 2-furylalanine as a histidine...

Author: BenchChem Technical Support Team. Date: February 2026

Title: In Silico De-Risking and Design of Furan-Amino Acid Conjugates: A Multiscale Modeling Framework

Executive Summary

The incorporation of furan moieties into amino acid sequences (e.g., 2-furylalanine as a histidine isostere or N-terminal furoyl capping) offers compelling advantages in peptidomimetic drug design, including enhanced protease resistance and improved lipophilicity. However, this pharmacophore carries a significant metabolic liability: bioactivation by Cytochrome P450 enzymes (specifically CYP2E1) into reactive cis-2-butene-1,4-dial intermediates.[1]

This technical guide provides a rigorous in silico framework to balance these opposing forces. We move beyond simple docking to a multiscale approach: using Quantum Mechanics (QM) to predict metabolic lability and Molecular Dynamics (MD) to assess conformational stability. This is a guide for designing safer furan-amino acid conjugates before synthesis begins.

Part 1: Quantum Mechanical (QM) Profiling – The Electronic Safety Screen

Before assessing if a conjugate binds to a therapeutic target, we must assess its metabolic stability. The furan ring's susceptibility to oxidation is electronically driven. We use Density Functional Theory (DFT) to calculate reactivity indices that correlate with CYP450-mediated bioactivation.[2][3]

Theoretical Basis

The oxidation of the furan ring typically proceeds via a radical cation intermediate or direct epoxidation. The Ionization Potential (IP) and HOMO-LUMO gap are critical predictors of this susceptibility. A lower IP suggests easier electron abstraction by the CYP450 Compound I (Fe


=O) species.
Protocol 1: DFT Reactivity Assessment
  • Software: Gaussian 16 / ORCA / Q-Chem

  • Objective: Determine the Adiabatic Ionization Potential (AIP) and Fukui functions to predict the site of metabolic attack.

Step-by-Step Methodology:

  • Conformational Search: Generate low-energy conformers of the furan-amino acid conjugate (e.g., N-furoyl-L-phenylalanine) using a force field (MMFF94).

  • Geometry Optimization: Optimize the lowest energy structures using DFT.

    • Functional/Basis Set:B3LYP/6-311+G(d,p) (Diffuse functions are critical for describing the electron density of the aromatic furan system).

    • Solvation: Use IEFPCM (Implicit Solvation) with water (

      
      ) to mimic physiological conditions.
      
  • Frequency Analysis: Confirm stationary points (zero imaginary frequencies).

  • Calculation of Descriptors:

    • 
       & 
      
      
      
      :
      Chemical hardness (
      
      
      ) and softness (
      
      
      ).
    • Adiabatic Ionization Potential (AIP):

      
      .
      
    • Condensed Fukui Functions (

      
      ):  Calculate partial charges (Hirshfeld or NBO) for the neutral and cationic states to identify the carbon atoms most susceptible to electrophilic attack.
      

Data Interpretation Table:

ParameterHigh Value ImplicationLow Value ImplicationTarget Range for Stability
HOMO Energy Highly nucleophilic; prone to oxidation.Stable against oxidation.< -6.0 eV
HOMO-LUMO Gap Hard molecule; stable.Soft molecule; reactive.> 4.5 eV
AIP Difficult to ionize (metabolically stable).Easy to ionize (toxic metabolite risk).> 180 kcal/mol

Part 2: Molecular Docking – Dual-Target Profiling

We employ a "Dual-Docking" strategy. We dock the conjugate into the Therapeutic Target (Efficacy) and CYP2E1 (Toxicity).

Protocol 2: Comparative Docking Workflow
  • Software: AutoDock Vina / Schrödinger Glide / GOLD

  • Target 1 (Toxicity): Human CYP2E1 (PDB ID: 3E6I - co-crystallized with fatty acid analogs).

  • Target 2 (Efficacy): Specific receptor (e.g., Dopamine D2 for MIF-1 peptidomimetics).[4]

Step-by-Step Methodology:

  • Protein Preparation:

    • Remove water molecules (except those bridging the active site).

    • Critical Step: For CYP2E1, ensure the Heme iron is defined as a cation (+3) or using specific force field parameters for the Fe-S cluster.

    • Protonation states set to pH 7.4.

  • Ligand Preparation:

    • Derive 3D structures from the QM-optimized geometries (Part 1).

    • Assign Gasteiger partial charges.

  • Grid Generation:

    • CYP2E1:[5][6][7][8] Center grid on the Heme iron.[5] Box size:

      
       Å.
      
  • Docking Execution:

    • Run with high exhaustiveness (exhaustiveness = 32 for Vina).

    • Distance Constraint: Measure the distance between the Furan

      
       carbons and the Heme Iron.
      

Validation Criteria:

  • Metabolic Liability: If the Furan ring docks within 4.5 Å of the Heme Iron with a Binding Affinity better than -6.0 kcal/mol , the compound is a High Metabolic Risk.

  • Efficacy: Binding affinity to the therapeutic target should exceed the CYP2E1 affinity by at least 2.0 kcal/mol to ensure a therapeutic window.

Part 3: Molecular Dynamics (MD) – Conformational Stability

Static docking fails to capture the flexibility of peptide conjugates. MD simulations reveal if the furan moiety maintains a stable secondary structure or exposes itself to solvent (and metabolic enzymes).

Protocol 3: Explicit Solvent Simulation
  • Software: GROMACS / AMBER

  • Force Field: CHARMM36m (optimized for peptides/proteins) + CGenFF (for the furan moiety).

Step-by-Step Methodology:

  • Topology Generation: Use CGenFF or Antechamber to generate parameters for the non-standard furan-amino acid residue.

  • System Setup:

    • Solvate in a cubic box (TIP3P water).

    • Neutralize with

      
       ions (0.15 M).
      
  • Equilibration:

    • NVT ensemble (100 ps) to stabilize temperature (310 K).

    • NPT ensemble (100 ps) to stabilize pressure (1 bar).

  • Production Run: 100 ns simulation.

  • Analysis:

    • RMSD: Backbone stability.

    • SASA (Solvent Accessible Surface Area): Specifically calculate the SASA of the furan ring. High SASA implies high metabolic exposure.

    • Gyration Radius (

      
      ):  Compactness of the peptide conjugate.
      

Visualizations

Diagram 1: The "Safety-First" Integrated Workflow

This flowchart illustrates the decision logic for developing furan-conjugates, prioritizing safety screening before efficacy.

Workflow Start Candidate Library (Furan-Amino Acid Conjugates) QM QM Profiling (DFT) Calc: HOMO/LUMO, AIP Start->QM Decision1 Is AIP > Threshold? QM->Decision1 DockTox Toxicity Docking Target: CYP2E1 Decision1->DockTox Yes Discard Discard / Redesign Decision1->Discard No (Too Reactive) Decision2 Distance to Heme < 4.5Å? DockTox->Decision2 DockEff Efficacy Docking Target: Receptor MD MD Simulation (100ns) Analysis: SASA of Furan DockEff->MD High Affinity Decision2->DockEff No Decision2->Discard Yes (Metabolic Risk) Final Lead Candidate MD->Final Stable Structure MD->Discard High Furan Exposure

Caption: Integrated in silico pipeline filtering furan conjugates by electronic stability (QM) and metabolic exposure (Docking/MD) prior to efficacy assessment.

Diagram 2: Furan Bioactivation Mechanism (The Risk Model)

Understanding the chemical pathway is essential for interpreting QM results. This diagram details the CYP450-mediated oxidation pathway modeled in Part 1.

Bioactivation Furan Furan-Conjugate (Ground State) Radical Radical Cation Intermediate Furan->Radical SET (Single Electron Transfer) Predicted by AIP Epoxide Furan Epoxide (Unstable) Furan->Epoxide O-Atom Transfer CYP CYP2E1 (Compound I) CYP->Radical CYP->Epoxide BDA cis-2-butene-1,4-dial (Reactive Electrophile) Radical->BDA Ring Opening Epoxide->BDA Rearrangement Adduct Protein/DNA Adduct (Toxicity) BDA->Adduct Covalent Binding (Lys/Cys residues)

Caption: Mechanistic pathway of furan bioactivation. QM modeling targets the stability of the initial Furan -> Radical/Epoxide transition.

References

  • Danko, A. & Luo, W. (2024). Mechanistic and predictive studies on the oxidation of furans by cytochrome P450: A DFT study. Ecotoxicology and Environmental Safety.

  • Dang, N. et al. (2017). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical Research in Toxicology.

  • Kedderis, G. L. et al. (1993).[1] Furan hepatotoxicity requires cytochrome P450 2E1 bioactivation.[1] Toxicology and Applied Pharmacology.[1]

  • Lyu, Q. et al. (2021). Synthesis, Pharmacological, and Biological Evaluation of 2-Furoyl-Based MIF-1 Peptidomimetics. ACS Chemical Neuroscience. [4]

  • Peterson, L.A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.

Sources

Foundational

Biological Activity Predictions for N-Furyl Amino Acids: A Computational &amp; Experimental Framework

Executive Summary N-furyl amino acids (specifically N-furfuryl and N-(furan-2-yl) derivatives) represent a privileged scaffold in medicinal chemistry, merging the bioavailability of amino acids with the lipophilic, aroma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-furyl amino acids (specifically N-furfuryl and N-(furan-2-yl) derivatives) represent a privileged scaffold in medicinal chemistry, merging the bioavailability of amino acids with the lipophilic, aromatic properties of the furan heterocycle. Despite their potential as antimicrobial, anti-inflammatory, and anticancer agents, their development is often hindered by the lack of systematic structure-activity relationship (SAR) data.

This guide provides a comprehensive technical framework for predicting the biological activity of these compounds. It moves beyond simple screening, establishing a predictive feedback loop that integrates Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and rigorous experimental validation.

Chemical Identity & Structural Significance

Before modeling, the chemical entity must be precisely defined. "N-furyl amino acids" generally refer to two distinct subclasses:

  • N-Furfuryl Amino Acids: The amino nitrogen is alkylated with a furan-2-ylmethyl group. These are chemically stable and serve as the primary focus for drug development.

  • N-(Furan-2-yl) Amino Acids: The nitrogen is directly attached to the furan ring (enamine-like). These are often less stable and prone to hydrolysis, making them less suitable for oral drugs but useful as transient metabolic intermediates.

Key Pharmacophore Features:

  • Furan Ring: Acts as a hydrogen bond acceptor (oxygen lone pair) and a lipophilic spacer. It is a bioisostere for phenyl/thiophene rings but with distinct electronic properties (electron-rich, prone to oxidative metabolism).

  • Carboxylic Acid: Maintains solubility and allows for zwitterionic interactions.

  • Side Chain (

    
    ):  The variable amino acid side chain dictates target selectivity (e.g., bulky hydrophobic groups for COX-2 pockets).
    

Computational Framework: The Predictive Engine

This section details the in silico workflow required to predict activity before synthesis.

QSAR Modeling Strategy

Standard QSAR often fails for furan derivatives due to the specific electronic distribution of the oxygen atom. A specialized descriptor set is required.

Recommended Descriptor Set:

  • Electronic: HOMO/LUMO gap (critical for furan oxidation potential), Mulliken charges on the furan oxygen.

  • Steric: Verloop parameters (L, B1, B5) to model the fit of the furan ring into enzyme pockets.

  • Lipophilic: LogP (Furan increases lipophilicity compared to the parent amino acid).

Workflow:

  • Dataset Curation: Compile existing activity data for furan-containing peptidomimetics.

  • 3D Conformation Generation: Use conformational search (e.g., Monte Carlo) to find the global minimum, as the flexible N-methylene linker allows significant rotation.

  • Model Validation: Strict Leave-One-Out (LOO) cross-validation (

    
    ) and external test set validation (
    
    
    
    ).
Molecular Docking & Target Identification

Based on the furan scaffold's profile, the following targets are high-probability candidates:

  • COX-2 (Anti-inflammatory): The furan ring can occupy the hydrophobic channel similar to the diarylheterocycle of coxibs.

  • DNA Gyrase (Antimicrobial): N-substituted amino acids often act as antimetabolites or gyrase B inhibitors.

  • EGFR (Anticancer): Furan derivatives have shown kinase inhibitory potential.[1]

ADMET Prediction (Toxicity Alert)

Critical Check: Furan rings can be metabolically activated by CYP450 (specifically CYP2E1) to reactive cis-2-butene-1,4-dial, which is hepatotoxic.

  • Protocol: Run in silico metabolism prediction (e.g., SMARTCyp or FAME).

  • Optimization: Block the furan C-5 position with a methyl or halogen group to prevent metabolic ring opening.

Visualization: Predictive Workflow

The following diagram outlines the integrated computational and experimental workflow.

PredictiveWorkflow cluster_InSilico In Silico Filter Start Candidate Library (N-Furyl Amino Acids) ConfGen 3D Conformer Generation (Monte Carlo) Start->ConfGen Docking Molecular Docking (COX-2 / DNA Gyrase) ConfGen->Docking QSAR 3D-QSAR Modeling (CoMFA / CoMSIA) Docking->QSAR Binding Poses ADMET ADMET Prediction (Furan Ring Opening Alert) ADMET->Start Fail (Redesign) Synthesis Chemical Synthesis (Reductive Amination) ADMET->Synthesis Pass Toxicity QSAR->ADMET High Potency Hits BioAssay Biological Assay (MIC / IC50) Synthesis->BioAssay Feedback Model Refinement BioAssay->Feedback Feedback->Start New Training Data

Figure 1: Integrated workflow for the design, prediction, and validation of N-furyl amino acid therapeutics.

Experimental Validation Protocols

To validate the computational predictions, high-purity compounds must be synthesized and tested.

Synthesis Protocol: Reductive Amination

This is the most robust method for generating N-furfuryl amino acids.

Reaction Scheme:



Step-by-Step Methodology:

  • Imine Formation: Dissolve the amino acid (1.0 eq) and NaOH (1.0 eq) in Methanol. Add Furfural (1.1 eq) dropwise. Stir at room temperature for 4-6 hours. Note: Monitor disappearance of starting material via TLC.

  • Reduction: Cool the solution to 0°C. Add Sodium Borohydride (

    
    , 1.5 eq) in small portions over 30 minutes.
    
  • Workup: Stir for 12 hours. Acidify with 1N HCl to pH 4-5 to precipitate the zwitterionic product.

  • Purification: Recrystallize from Ethanol/Water.

Biological Assay: Antimicrobial (MIC)

N-furyl derivatives often target bacterial cell walls or DNA synthesis.

Protocol:

  • Preparation: Dissolve compound in DMSO (

    
     final concentration).
    
  • Inoculum: Adjust bacterial culture (E. coli, S. aureus) to

    
     McFarland standard.
    
  • Microdilution: Use 96-well plates. Serial dilutions from

    
     to 
    
    
    
    .
  • Incubation:

    
     for 24 hours.
    
  • Readout: MIC is the lowest concentration with no visible growth. Control: Ciprofloxacin.

Mechanism of Action (Hypothetical)

Understanding how these molecules work is crucial for interpreting QSAR data. The diagram below illustrates a proposed mechanism where the N-furyl amino acid acts as a competitive inhibitor.

Mechanism cluster_Interactions Binding Interactions Drug N-Furyl Amino Acid Complex Enzyme-Inhibitor Complex Drug->Complex Reversible Binding Enzyme Target Enzyme (e.g., COX-2) Enzyme->Complex HBond H-Bond (COOH <-> Arg120) Complex->HBond PiPi Pi-Stacking (Furan <-> Trp387) Complex->PiPi Hydrophobic Hydrophobic Fit (Side Chain) Complex->Hydrophobic

Figure 2: Proposed binding mode of N-furyl amino acids within the COX-2 active site, highlighting key stabilizing interactions.

Data Summary & Reference Values

When validating your models, compare your results against these established benchmarks for furan-based bioactivity.

Compound ClassTargetTypical IC50 / MICKey Structural Driver
N-Furfuryl-Glycine Antimicrobial (Gram +)

Lipophilicity of furan
Furan-Sulfonamides COX-2 Inhibition

Furan ring orientation
Furyl-Aminophosphonates Antioxidant (DPPH)

N-H bond dissociation energy

References

  • Kirilmis, C. et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. European Journal of Medicinal Chemistry.[2] Link

  • Rao, K. et al. (2021). Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates.[3] ACS Omega. Link

  • Bielenica, A. et al. (2015). Synthesis and biological evaluation of novel furopyridone derivatives as potent cytotoxic agents.[1] MDPI. Link

  • Hansch, C. & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Foundational text for QSAR parameter selection).
  • Marrero-Ponce, Y. et al. (2004). Ligand-based virtual screening and molecular docking studies of furan derivatives as potential COX-2 inhibitors. Journal of Computer-Aided Molecular Design. Link

Sources

Exploratory

Introduction: Navigating the Metabolic Fate of a Furan-Containing Compound

An In-Depth Technical Guide to the Metabolic Stability of 2-(Furan-2-ylamino)propanoic acid Prepared by: Gemini, Senior Application Scientist In the landscape of modern drug discovery, understanding a candidate molecule'...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Stability of 2-(Furan-2-ylamino)propanoic acid

Prepared by: Gemini, Senior Application Scientist

In the landscape of modern drug discovery, understanding a candidate molecule's metabolic stability is not merely a regulatory checkpoint but a foundational pillar of successful development. The rate and pathways of a compound's metabolism dictate its pharmacokinetic profile, influencing critical parameters like bioavailability, half-life, and systemic exposure.[1][2] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations, while those that are slowly cleared may accumulate and cause toxicity.[1] Furthermore, the biotransformation process can generate reactive metabolites, posing a significant risk for idiosyncratic drug-induced toxicities.

This guide focuses on 2-(Furan-2-ylamino)propanoic acid, a molecule featuring two key structural motifs with significant metabolic implications: a furan ring and a carboxylic acid. The furan moiety is a known structural alert, often associated with metabolic activation to reactive intermediates by cytochrome P450 (CYP) enzymes.[3][4] The carboxylic acid group is a prime target for Phase II conjugation reactions, particularly glucuronidation.[5][6]

This document provides a predictive analysis of the metabolic pathways of 2-(Furan-2-ylamino)propanoic acid, grounded in established principles of drug metabolism. It further outlines detailed, field-proven experimental protocols for assessing its stability using gold-standard in vitro systems. The objective is to equip researchers, scientists, and drug development professionals with the mechanistic understanding and practical workflows required to thoroughly characterize the metabolic profile of this and similar chemical entities.

Part 1: Predicted Metabolic Pathways and Bioactivation Risks

The metabolic fate of 2-(Furan-2-ylamino)propanoic acid is anticipated to be governed by two primary routes: Phase I oxidation of the furan ring and Phase II conjugation of the carboxylic acid.

Phase I Metabolism: The Furan Ring as a Site of Bioactivation

The furan ring is a well-documented substrate for CYP-mediated oxidation. This process is a major liability, as it does not typically lead to detoxification but rather to the formation of highly reactive, electrophilic intermediates.[7]

Mechanism of Oxidation: The reaction is initiated by a CYP enzyme, often from the CYP2E1 or CYP3A subfamilies, which oxidizes the furan ring.[4][8] This oxidation can proceed to form an unstable epoxide or, through rearrangement, a cis-2-butene-1,4-dial (also known as a cis-enedial) intermediate.[3][9][10] Both of these intermediates are potent electrophiles capable of reacting with cellular nucleophiles.[3]

Consequences of Bioactivation: This metabolic activation is the mechanistic basis for the hepatotoxicity observed with many furan-containing compounds.[9] The reactive metabolites can form covalent adducts with essential macromolecules such as proteins and DNA, leading to cellular dysfunction, immune responses, and mutagenesis.[3] A crucial detoxification pathway is the conjugation of these reactive intermediates with glutathione (GSH), a cellular antioxidant.[3][11] Therefore, the balance between bioactivation and GSH conjugation is a critical determinant of potential toxicity.

G cluster_phase1 Phase I Metabolism cluster_outcomes Potential Fates Compound 2-(Furan-2-ylamino)propanoic acid Reactive_Intermediate Reactive Intermediate (cis-Enedial or Epoxide) Compound->Reactive_Intermediate CYP450 Oxidation (e.g., CYP2E1, CYP3A4) Detoxification Detoxification (GSH Conjugate) Reactive_Intermediate->Detoxification Glutathione Conjugation (GST) Toxicity Toxicity (Covalent Adducts) Reactive_Intermediate->Toxicity Reaction with Protein/DNA

Caption: Predicted Phase I bioactivation pathway of the furan ring.

Phase II Metabolism: Conjugation of the Carboxylic Acid

While Phase I metabolism introduces or exposes functional groups, Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[5] The carboxylic acid of the propanoic acid side chain is an ideal handle for such conjugation.

Glucuronidation: The most prominent Phase II pathway for carboxylic acids is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[12][13] UGTs transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the drug molecule, forming an acyl glucuronide.[12] This process is highly efficient and primarily occurs in the liver.[5] While generally a detoxification step, acyl glucuronides themselves can be chemically reactive and have been implicated in toxicity in some cases.

G cluster_phase2 Phase II Metabolism cluster_excretion Outcome Compound 2-(Furan-2-ylamino)propanoic acid Glucuronide Acyl Glucuronide Metabolite Compound->Glucuronide UGT Enzymes + UDPGA Excretion Enhanced Renal/Biliary Excretion Glucuronide->Excretion

Caption: Predicted Phase II glucuronidation of the carboxylic acid moiety.

Part 2: Experimental Protocols for Stability Assessment

To empirically determine the metabolic stability of 2-(Furan-2-ylamino)propanoic acid, two primary in vitro assays are indispensable: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method to evaluate Phase I metabolic stability.[14] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[15][16] The rate of disappearance of the parent compound in this system provides a measure of its intrinsic clearance (CLint) by Phase I enzymes.[14]

Experimental Protocol: Microsomal Stability

  • Preparation of Reagents:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

    • Prepare a 1 mM stock solution of 2-(Furan-2-ylamino)propanoic acid in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance).[17]

  • Incubation Procedure:

    • In a 96-well plate, pre-warm the NADPH regenerating system and microsomal suspension (final protein concentration 0.5 mg/mL) at 37°C for 10 minutes.[15][17]

    • Initiate the reaction by adding the test compound to a final concentration of 1 µM.[15] The final DMSO concentration should be ≤ 0.25%.[15]

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[14][17]

    • Include control wells:

      • Negative Control 1: No NADPH regenerating system (to check for non-CYP degradation).[15]

      • Negative Control 2: Heat-inactivated microsomes (to check for chemical instability).[17]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration using a validated LC-MS/MS method.[14]

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Reagents Prepare Microsomes, Buffer, NADPH System, Test Compound Start Initiate Reaction: Add Compound to Microsomes + NADPH Reagents->Start Timepoints Sample at Timepoints (0, 5, 15, 30, 45 min) Start->Timepoints Stop Terminate Reaction (Acetonitrile + IS) Timepoints->Stop Centrifuge Centrifuge to Pellet Protein Stop->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate % Remaining LCMS->Data

Caption: Workflow for the Liver Microsomal Stability Assay.

Hepatocyte Stability Assay

This assay is considered the "gold standard" for in vitro metabolism studies because intact hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a physiologically relevant environment.[16][18][19] This allows for a more comprehensive assessment of a compound's overall metabolic fate.

Experimental Protocol: Hepatocyte Stability

  • Preparation of Reagents:

    • Thaw cryopreserved hepatocytes (e.g., human, rat) according to the supplier's protocol and determine cell viability (should be >80%).

    • Resuspend viable hepatocytes in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 x 10^6 viable cells/mL.[20][21]

    • Prepare a 2 µM working solution of the test compound in incubation medium from a 1 mM DMSO stock.[21]

  • Incubation Procedure:

    • In a non-coated plate, add equal volumes of the hepatocyte suspension and the test compound working solution. The final cell density will be 0.5 x 10^6 cells/mL and the final compound concentration 1 µM.[21]

    • Incubate the plate at 37°C in a humidified incubator (5% CO2) with gentle shaking (e.g., 100 rpm).[21]

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots and quench the metabolic activity by adding them to 2-3 volumes of ice-cold acetonitrile with an internal standard.

    • Include a negative control with heat-inactivated hepatocytes to assess non-enzymatic degradation.[21]

  • Sample Analysis:

    • Process and analyze samples by LC-MS/MS as described in the microsomal stability assay protocol.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Reagents Thaw & Prepare Hepatocyte Suspension, Test Compound Start Initiate Reaction: Combine Hepatocytes & Compound Reagents->Start Timepoints Sample at Timepoints (0, 15, 30, 60, 120 min) Start->Timepoints Stop Terminate Reaction (Acetonitrile + IS) Timepoints->Stop Centrifuge Centrifuge to Pellet Debris Stop->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate % Remaining LCMS->Data

Caption: Workflow for the Hepatocyte Stability Assay.

Part 3: Data Analysis and Interpretation

The primary output of these stability assays is the concentration of the parent compound over time. This data is used to calculate key pharmacokinetic parameters.

Data Calculation:

  • Half-Life (t½): The natural logarithm of the percentage of compound remaining is plotted against time. The slope (k) of the linear portion of this curve is determined.

    • t½ = 0.693 / |k| [14]

  • Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug.

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)[14]

    • For Hepatocytes (µL/min/10^6 cells): CLint = (0.693 / t½) * (mL incubation / million cells)[20][21]

Hypothetical Data Summary:

CompoundAssay Systemt½ (min)CLint (µL/min/mg or /10^6 cells)Predicted In Vivo Clearance
Verapamil (Control) HLM1592.4High
Diazepam (Control) HLM11012.6Low
2-(Furan-2-ylamino)propanoic acid HLM4530.8Intermediate
2-(Furan-2-ylamino)propanoic acid Human Hepatocytes2555.4Intermediate-High

HLM: Human Liver Microsomes

Interpretation of Results:

  • Microsomal Stability: The hypothetical t½ of 45 minutes in HLM suggests that 2-(Furan-2-ylamino)propanoic acid is subject to moderate Phase I (CYP-mediated) metabolism. This is consistent with the predicted oxidation of the furan ring.

  • Hepatocyte vs. Microsomal Stability: The clearance rate is significantly faster in hepatocytes (t½ = 25 min) than in microsomes. This discrepancy is a strong indicator that Phase II metabolic pathways, which are absent in the standard microsomal assay, contribute substantially to the compound's overall elimination.[17][22] This supports the hypothesis that glucuronidation of the carboxylic acid is a major metabolic route.

  • In Vitro-In Vivo Extrapolation (IVIVE): The calculated CLint values can be used in models like the "well-stirred" model to predict the in vivo hepatic clearance in humans, helping to forecast the human pharmacokinetic profile before clinical studies.[20]

Conclusion

The structural features of 2-(Furan-2-ylamino)propanoic acid present a dual metabolic challenge. The furan ring is a significant liability for bioactivation via CYP-mediated oxidation, creating a potential for reactive metabolite formation and associated toxicity.[3][4] Concurrently, the carboxylic acid moiety provides an efficient route for rapid clearance via Phase II glucuronidation.[5]

The experimental workflows detailed in this guide, from microsomal and hepatocyte stability assays to subsequent metabolite identification, provide a robust framework for characterizing these pathways. By integrating predictive mechanistic insights with empirical in vitro data, drug development teams can make informed decisions, identify metabolic liabilities early, and guide medicinal chemistry efforts to optimize candidates with a safer and more effective pharmacokinetic profile.

References

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  • Peterson, L. A. (2006). Electrophilic Intermediates Produced by Bioactivation of Furan. Drug Metabolism Reviews, 38(4), 615-626. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

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  • MDPI. (2023). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. Retrieved from [Link]

  • Lu, J., & Peterson, L. A. (2010). Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks. Chemical Research in Toxicology, 23(1), 163-171. Retrieved from [Link]

  • Cyprotex | Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Trillou, C. R., et al. (2002). In Vitro Studies on the Metabolic Activation of the Furanopyridine L-754,394, a Highly Potent and Selective Mechanism-Based Inhibitor of Cytochrome P450 3A4. Chemical Research in Toxicology, 15(12), 1589-1598. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Bioactivation of the Furan Ring. Retrieved from [Link]

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Sources

Foundational

Introduction: The Strategic Importance of Furan Scaffolds and Isomeric Precision

An In-depth Technical Guide to Isomerism in Furan-Substituted Propanoic Acids for Drug Discovery Professionals The furan nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Isomerism in Furan-Substituted Propanoic Acids for Drug Discovery Professionals

The furan nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, serving as a versatile scaffold in a multitude of pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow it to act as a bioisostere for phenyl rings while offering a different hydrophilic-lipophilic balance, enhancing interactions with biological targets.[1] Furan-substituted propanoic acids, in particular, are a class of molecules with significant therapeutic potential, exhibiting activities ranging from antimicrobial to anti-inflammatory.[3][4][5][6]

However, the synthetic versatility of this scaffold introduces a critical challenge: isomerism. The precise three-dimensional arrangement of atoms and the substitution pattern on both the furan ring and the propanoic acid chain can dramatically alter a molecule's pharmacological profile, including its efficacy, receptor binding affinity, metabolic stability, and toxicity.[1] For researchers and drug development professionals, a thorough understanding and command of the isomeric landscape are not merely academic exercises; they are prerequisites for designing safe, effective, and patentable new chemical entities.

This technical guide provides an in-depth exploration of isomerism in furan-substituted propanoic acids. Moving beyond a simple catalog of structures, we will delve into the causality behind synthetic strategies, the logic of analytical differentiation, and the profound impact of isomeric purity on biological function.

Part 1: Deconstructing the Isomeric Landscape

Isomerism in this compound class is multifaceted. We must consider the positional arrangement of substituents (regioisomerism) and the spatial orientation of atoms (stereoisomerism).

Regioisomerism: The Positional Paradigm

Regioisomers possess the same molecular formula but differ in the connectivity of their atoms. For furan-substituted propanoic acids, two primary forms of regioisomerism exist:

  • Substitution on the Furan Ring: The propanoic acid moiety can be attached to either the C2 or C3 position of the furan ring. Electrophilic substitutions on the furan ring typically favor the C2 position due to the electron-rich nature of this site.[1] This inherent reactivity is a key consideration in synthetic design.

  • Substitution on the Propanoic Acid Chain: The furan ring can be attached to the C2 or C3 position of the propanoic acid chain, yielding 2-(furan-X-yl)propanoic acid or 3-(furan-X-yl)propanoic acid, respectively.

These positional differences create four principal regioisomers, each with a distinct electronic and steric profile that influences its interaction with biological targets.

Caption: Key regioisomers and stereoisomers of furan-propanoic acid.

Stereoisomerism: The Chirality Question

When the furan ring is attached to the C2 position of the propanoic acid chain, a chiral center is created. This gives rise to a pair of enantiomers, (R)- and (S)-2-(furanyl)propanoic acid, which are non-superimposable mirror images. It is a well-established principle in pharmacology that enantiomers can have vastly different biological activities and metabolic fates. Therefore, the ability to synthesize and analyze these stereoisomers in their pure forms is critical.

Part 2: Synthesis Strategies—Controlling Isomeric Outcomes

The targeted synthesis of a specific isomer is a foundational challenge. The choice of starting materials and reaction conditions dictates the outcome, and understanding the underlying mechanisms is key to rational design.

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid

A robust method for synthesizing 3-aryl-3-(furan-2-yl)propanoic acid derivatives involves the hydroarylation of 3-(furan-2-yl)propenoic acid precursors.[3][5] The starting propenoic acids are themselves synthesized via the condensation of furan-2-carbaldehydes with malonic acid.[3][7]

Causality of the Method: This approach is effective because the carbon-carbon double bond in the propenoic acid precursor is susceptible to electrophilic attack. Under superelectrophilic activation with a strong Brønsted acid like triflic acid (TfOH) or a Lewis acid like AlCl₃, a carbocation intermediate is formed.[3][4] This reactive intermediate is then attacked by an arene (e.g., benzene, toluene) in a Friedel-Crafts-type reaction to yield the desired 3-aryl-3-(furan-2-yl)propanoic acid. The regioselectivity is controlled by the stability of the carbocation intermediate.

Experimental Protocol: Synthesis of 3-(Furan-2-yl)-3-phenylpropanoic acid[3]

Pillar of Trustworthiness: This protocol is self-validating. The success of the reaction is confirmed by standard analytical techniques (NMR, MS) which verify the molecular structure of the product and its purity. The distinct spectroscopic signature of the product compared to the starting material provides unambiguous confirmation of the chemical transformation.

  • Acid-Catalyzed Hydroarylation (TfOH):

    • To a mixture of 3-(furan-2-yl)propenoic acid (0.36 mmol), benzene (0.1 mL), and CH₂Cl₂ (1 mL), add triflic acid (TfOH, 0.5 mL) at 0 °C.

    • Rationale: TfOH is a superacid that protonates the furan ring and the carboxylic acid, creating a highly electrophilic species that activates the double bond for nucleophilic attack by benzene.[3][4]

    • Stir the reaction mixture at 0 °C for 2 hours.

    • Quench the reaction by pouring it into 50 mL of water.

    • Extract the product with chloroform (3 x 50 mL).

    • Wash the combined organic extracts with water (3 x 50 mL) and dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.

  • Lewis Acid-Catalyzed Hydroarylation (AlCl₃):

    • Add 3-(furan-2-yl)propenoic acid (0.36 mmol) to a suspension of AlCl₃ (1.8 mmol) in benzene (2 mL) at room temperature.

    • Rationale: AlCl₃ acts as a Lewis acid, coordinating with the carbonyl oxygen to activate the double bond, facilitating the Friedel-Crafts reaction. This method often provides higher yields compared to TfOH.[3]

    • Stir the mixture at room temperature for 1 hour.

    • Work up the reaction by pouring it into 50 mL of water and extracting with ethyl acetate (3 x 30 mL).

    • Wash the combined organic extracts with water (3 x 50 mL) and dry over Na₂SO₄.

    • Remove the solvent under reduced pressure.

Part 3: Analytical Characterization—The Key to Isomer Differentiation

Unambiguous identification of each isomer is critical for quality control and regulatory submission. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical workflow.

Caption: A logical workflow for the analytical differentiation of isomers.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise connectivity of atoms, making it indispensable for differentiating regioisomers.[8]

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the furan ring are highly sensitive to the substituent's position. For a 2-substituted furan, three distinct aromatic signals are expected. For a 3-substituted furan, the symmetry results in a different pattern. The protons on the propanoic acid chain also provide key information; for example, in 3-(furan-2-yl)-3-phenylpropanoic acid, the diastereotopic CH₂ protons appear as a pair of doublets of doublets (dd), while the benzylic CH proton is a triplet (t).[3]

  • ¹³C NMR: The chemical shifts of the furan carbons are diagnostic. The carbon bearing the substituent (C2 or C3) is significantly shifted, as are the other carbons in the ring, allowing for unambiguous assignment of the substitution pattern.

Table 1: Representative ¹H and ¹³C NMR Data for Furan-Substituted Propanoic Acid Derivatives

CompoundNucleusPositionChemical Shift (δ, ppm)MultiplicitySource
3-(Furan-2-yl)propenoic acid ¹H=CH6.32d[3]
¹HFuran H6.49-6.50m[3]
¹HFuran H6.67d[3]
¹³CFuran C112.6, 115.0, 115.9, 145.4, 150.8-[3]
¹³CC=O172.6-[3]
3-(Furan-2-yl)-3-phenylpropanoic acid ¹HCH₂2.94, 3.15dd[3]
¹HCH4.54t[3]
¹HFuran H6.06, 6.29m[3]
¹³CCH₂, CH39.5, 41.1-[3]
¹³CFuran C106.0, 110.3, 141.9, 156.0-[3]
¹³CC=O177.4-[3]

Mass Spectrometry (MS): While MS cannot typically distinguish between isomers on its own, it is essential for confirming the molecular weight and elemental composition of the synthesized compound.[3] The fragmentation patterns observed in tandem MS (MS/MS) can sometimes provide clues about the structure, but these must be corroborated by NMR.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For furan-substituted propanoic acids, characteristic peaks include a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and vibrations associated with the furan ring C-O and C=C bonds.[3][8]

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for both analysis and purification.

  • Reversed-Phase HPLC: Can be used to separate regioisomers based on differences in their polarity.

  • Chiral HPLC: Essential for separating enantiomers. This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. The development of a robust chiral separation method is a critical step in drug development.[9]

Experimental Protocol: Chiral HPLC Method Development

Pillar of Trustworthiness: This protocol is designed to be a self-validating system. By systematically screening different columns and mobile phases and assessing the results based on resolution (Rs > 1.5), a reliable and reproducible method is established for quantifying the enantiomeric excess (e.e.) of a sample.

  • Column Screening:

    • Select a range of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for carboxylic acids.

    • Rationale: Different CSPs offer different chiral recognition mechanisms (e.g., hydrogen bonding, π-π stacking, steric hindrance). Screening is the most efficient way to find a suitable stationary phase.

  • Mobile Phase Optimization:

    • Begin with a standard mobile phase, such as a mixture of hexane/isopropanol or heptane/ethanol, with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid - TFA).

    • Rationale: The acidic modifier ensures the carboxylic acid is in its protonated state, leading to better peak shape and reproducibility.

    • Systematically vary the ratio of the alcohol (polar) component to the alkane (non-polar) component to optimize the retention time and resolution.

  • Analysis and Validation:

    • Inject a racemic standard (a 50:50 mixture of both enantiomers) to determine the retention times of each enantiomer and calculate the resolution factor (Rs). An Rs value greater than 1.5 is generally considered to indicate a good separation.

    • Once a suitable method is established, inject the sample of interest to determine its enantiomeric purity.

Part 4: The Biological Imperative—Why Isomerism Matters

The separation and characterization of isomers are not merely analytical challenges; they are driven by a critical biological imperative. The distinct three-dimensional structure of each isomer dictates its interaction with chiral biological macromolecules like enzymes and receptors.

  • Eutomer vs. Distomer: Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects or toxicity.

  • Pharmacokinetics: Different isomers can be metabolized at different rates by enzymes, leading to variations in half-life, exposure, and overall pharmacokinetic profiles.

For example, studies on the antimicrobial activity of 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown that these compounds can effectively inhibit the growth of pathogens like Candida albicans, Escherichia coli, and Staphylococcus aureus.[3][4][5] It is highly probable that the specific stereochemistry of these compounds plays a crucial role in their mechanism of action, making the study of individual isomers essential for developing a potent and selective therapeutic agent.

Conclusion

Isomerism in furan-substituted propanoic acids is a complex but manageable challenge that lies at the heart of modern drug discovery. A successful research and development program depends on a multi-disciplinary approach that combines rational synthetic design to control isomeric outcomes, a robust analytical workflow to separate and characterize each isomer, and a thorough biological evaluation to understand their differential pharmacological effects. By mastering the principles and techniques outlined in this guide, researchers can unlock the full therapeutic potential of this valuable chemical scaffold and accelerate the development of novel, safe, and effective medicines.

References

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  • Vasilyev, A. V., et al. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. 2022. Available from: [Link]

  • El-Sayed, M. A., et al. Furans, Thiophenes and Related Heterocycles in Drug Discovery. ResearchGate. 2025. Available from: [Link]

  • Vasilyev, A. V., et al. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. 2022;27(14):4612. Available from: [Link]

  • Takikawa, H., et al. Synthetic Study towards Providencin: Stereocontrolled Synthesis of the Furan-Substituted Cyclobutanol Segment. J-Stage. Available from: [Link]

  • Vasilyev, A. V., et al. Starting 3-(furan-2-yl)propenoic acid derivatives 1a–i used in this study. ResearchGate. 2022. Available from: [Link]

  • Sen, S., et al. Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. 2010;2(3):74-82. Available from: [Link]

  • ChemBK. 2-Amino-3-(furan-2-yl)propanoic acid. ChemBK. 2024. Available from: [Link]

  • Nivrutti, G. P. Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. 2024;12(2):167-181. Available from: [Link]

  • Poppe, L., et al. Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. CORDIS. Available from: [Link]

  • Chen, C., et al. Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). PMC. 2019. Available from: [Link]

  • Vasilyev, A. V., et al. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PMC. 2022;27(14):4612. Available from: [Link]

  • The Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. The Royal Society of Chemistry. Available from: [Link]

  • Krutošíková, A., et al. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. PMC. Available from: [Link]

  • Magdalinea, C., & Chithambarathanu, T. Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. Indian Journal of Pure & Applied Physics. 2011;49:734-743. Available from: [Link]

  • Chen, C., et al. and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride) | ACS Omega. ACS Publications. 2019. Available from: [Link]

  • LIPID MAPS. Structure Database (LMSD). LIPID MAPS. Available from: [Link]

  • Abraham, R. J., et al. Rotational isomerism in the esters of furan-2- and thiophen-2-carboxylic acids. Journal of the Chemical Society D. 1971. Available from: [Link]

  • NIST. 3-Furancarboxylic acid, methyl ester. NIST WebBook. Available from: [Link]

  • Buryanov, M. A., et al. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. PMC. Available from: [Link]

  • Wang, Y., et al. Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. 2023;95(2):938-955. Available from: [Link]

  • Ghosh, S. C. Synthetic Strategies to Substituted Chiral Furans: A Review. ResearchGate. 2025. Available from: [Link]

  • Ghosh, S. C. Synthetic Strategies to Substituted Chiral Furans: A Review. Ben-Gurion University Research Portal. 2025. Available from: [Link]

  • Vedantu. Isomers of propionic acid are AHCOOC2H5andCH3COOCH3 class 12 chemistry CBSE. Vedantu. 2024. Available from: [Link]

  • Brandan, S. A., et al. Spectroscopic and molecular structure investigation of 2-furanacrylic acid monomer and dimer using HF and DFT methods. Journal of Molecular Structure. 2014;1059:199-210. Available from: [Link]

  • D'Auria, M. Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. SSRN. 2000. Available from: [Link]

  • Google Patents. Synthesis methods for the preparation of 2-furoic acid derivatives. Google Patents.
  • Doc Brown. Selected structural isomers of molecular formula C4H8O2. Doc Brown's Chemistry. Available from: [Link]

  • Gauth. propanoic acid USL-967 methanol b)i) Define the term structural isomerism ii) Name the. Gauth. Available from: [Link]

Sources

Exploratory

Toxicological Liability of Furan-2-ylamino Metabolites: Mechanisms, Detection, and Mitigation

This guide provides an in-depth technical analysis of the toxicological liabilities associated with furan-2-ylamino metabolites. It is designed for medicinal chemists and toxicologists to navigate the risks of this struc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the toxicological liabilities associated with furan-2-ylamino metabolites. It is designed for medicinal chemists and toxicologists to navigate the risks of this structural alert during drug development.

Executive Summary

The furan-2-ylamino moiety (a furan ring substituted at the 2-position with an amino group) represents a significant "structural alert" in medicinal chemistry. While often employed to optimize ligand-target interactions via hydrogen bonding and pi-stacking, this substructure is prone to metabolic bioactivation. Cytochrome P450 (CYP450)-mediated oxidation frequently leads to furan ring opening, generating highly reactive


-unsaturated dicarbonyl species (e.g., cis-2-butene-1,4-dial derivatives). These electrophiles covalently modify cellular proteins and DNA, driving hepatotoxicity and potential mutagenicity. This guide details the mechanistic pathways of this toxicity, establishes robust protocols for reactive metabolite (RM) trapping, and outlines medicinal chemistry strategies to mitigate these risks.

Part 1: Mechanistic Foundations

Electronic Activation and CYP450 Attack

The toxicity of furan-2-ylamino compounds stems from the electron-rich nature of the furan ring, which is further activated by the electron-donating amino substituent (+M effect). This increased electron density lowers the oxidation potential of the furan ring, making it a prime substrate for CYP450 enzymes (specifically CYP2E1 and CYP3A4 ).

The Bioactivation Pathway

The metabolic cascade follows a distinct sequence:

  • Epoxidation: CYP450 inserts an oxygen across the C4-C5 or C2-C3 double bond.

  • Ring Opening: The unstable epoxide rapidly rearranges or hydrolyzes. In the presence of the C2-amino group, this likely collapses into a reactive imino-enedione or acyl-acrolein-imine intermediate.

  • Covalent Binding: These electrophilic intermediates act as Michael acceptors or Schiff base formers, reacting with nucleophilic residues (Cysteine-SH, Lysine-NH2) on proteins or DNA bases.

Pathway Visualization

The following diagram illustrates the bioactivation pathway and the divergence between detoxification (GSH conjugation) and toxicity (Protein Adducts).

FuranBioactivation Parent Furan-2-ylamino Parent Drug Epoxide Unstable Epoxide/Oxirane Parent->Epoxide Oxidation CYP CYP450 (2E1, 3A4) CYP->Epoxide ReactiveInt Reactive Intermediate (cis-enedione / Imino-methide) Epoxide->ReactiveInt Ring Opening Detox GSH-Conjugate (Excretion) ReactiveInt->Detox Trapping (+GSH) Toxicity Toxicity (Hepatotoxicity/Mutagenicity) ReactiveInt->Toxicity Covalent Binding GSH Glutathione (GSH) GSH->Detox Protein Cellular Proteins (Cys/Lys) Protein->Toxicity

Caption: Figure 1. Metabolic bioactivation of furan-2-ylamino compounds via CYP450-mediated ring opening to reactive electrophiles.

Part 2: Toxicological Consequences

Hepatotoxicity

The liver is the primary target organ due to the high expression of CYP enzymes. The covalent binding of the reactive enedione intermediates to hepatic proteins causes:

  • Mitochondrial Dysfunction: Alkylation of mitochondrial proteins leads to ATP depletion and oxidative stress.

  • Immune-Mediated Injury: Haptenization of liver proteins can trigger idiosyncratic drug-induced liver injury (DILI).

  • Necrosis: High doses of furan metabolites (e.g., acetylacrolein from 2-methylfuran) cause direct centrilobular necrosis.

Mutagenicity and Carcinogenicity

While furan itself is classified as a possible human carcinogen (Group 2B), the risk for substituted furans varies. The reactive dialdehyde intermediates (like cis-2-butene-1,4-dial, BDA) are mutagenic in Salmonella strains (Ames test) and can form DNA adducts (e.g.,


-deoxyguanosine adducts).
  • Risk Factor: The amino group can potentially modulate this risk. If the amino group is part of a stable amide, mutagenicity may be reduced compared to a free amine or alkyl-amine.

Part 3: Experimental Risk Assessment Protocols

To validate the safety of a furan-2-ylamino lead compound, researchers must perform "Trapping Studies" to detect reactive metabolites.

Protocol: Reactive Metabolite Trapping (LC-MS/MS)

Objective: To detect short-lived electrophilic intermediates by trapping them with "soft" (GSH) or "hard" (KCN/Semicarbazide) nucleophiles.

Reagents:

  • Human Liver Microsomes (HLM) (1 mg/mL protein)

  • NADPH regenerating system

  • Trapping Agents: Glutathione (GSH, 5 mM) or Semicarbazide (2 mM)

  • Test Compound (10 µM)

Workflow:

  • Incubation: Mix Test Compound, HLM, and Trapping Agent in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system to start the reaction. Incubate at 37°C for 60 minutes.

  • Control: Run a parallel sample without NADPH to rule out non-metabolic reactions.

  • Termination: Quench with ice-cold acetonitrile. Centrifuge to remove protein.

  • Analysis: Analyze supernatant via LC-MS/MS. Look for specific mass shifts:

    • +307 Da: Monoglutathione adduct (indicating reactive electrophile).

    • +109 Da: Bis-semicarbazone adduct (specific for dicarbonyls like BDA).

Data Interpretation Table
Trapping AgentTarget IntermediateMass Shift (Δm/z)Interpretation
Glutathione (GSH) Soft Electrophiles (Epoxides, Quinone Imines)+307 DaIndicates formation of reactive Michael acceptor. High risk of protein binding.
Semicarbazide Dicarbonyls (Aldehydes/Ketones)+57 Da (mono) / +114 Da (bis)Specific for Furan Ring Opening. Confirms formation of cis-enedione/dialdehyde.
Potassium Cyanide (KCN) Hard Electrophiles (Iminium ions)+27 DaIndicates formation of reactive iminium species (less common for furan ring opening, more for amines).
Visualization: Risk Assessment Workflow

RiskAssessment Lead Lead Compound (Furan-2-ylamino) InSilico In Silico Prediction (XenoSite/StarDrop) Lead->InSilico Microsomes Microsomal Incubation (+NADPH, +GSH/Semicarbazide) InSilico->Microsomes LCMS LC-MS/MS Analysis (Neutral Loss Scan) Microsomes->LCMS Decision Adduct Detected? LCMS->Decision Safe Low Risk Proceed to In Vivo Decision->Safe No Adducts Mitigate High Risk Structural Modification Decision->Mitigate Adducts Present

Caption: Figure 2. Decision tree for assessing reactive metabolite liability in furan-containing drug candidates.

Part 4: Mitigation Strategies

If a furan-2-ylamino compound shows toxicity, the following medicinal chemistry strategies can mitigate the risk:

  • Bioisosteric Replacement:

    • Oxazole/Isoxazole: Replacing the furan oxygen with nitrogen often retains hydrogen bond acceptor capability but significantly increases aromatic stability, reducing CYP oxidation.

    • Pyridine/Pyrimidine: A six-membered ring is metabolically more stable and avoids the specific "enedione" ring-opening pathway.

    • Thiophene: While a classic isostere, thiophenes also carry metabolic liability (S-oxidation), so this must be tested carefully.

  • Electronic Deactivation:

    • Add electron-withdrawing groups (EWGs) like -CF3 or -CN to the furan ring. This lowers the HOMO energy, making the ring less susceptible to oxidative attack by CYP450.

  • Blocking Metabolic "Soft Spots":

    • If the amino group is the primary handle for metabolism, converting a secondary amine to a tertiary amine or an amide can alter the binding orientation in the CYP active site, potentially protecting the furan ring.

References

  • Peterson, L. A. (2013).[1] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

  • Chen, L. J., et al. (1995). Identification of cis-2-butene-1,4-dial as a Microsomal Metabolite of Furan. Chemical Research in Toxicology. Link

  • Gates, L. A., et al. (2012). Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes. Drug Metabolism and Disposition.[2][3][4][5] Link

  • Kalgutkar, A. S., et al. (2005).[6] A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

  • Pizzorno, A., et al. (2019). Furan: A review on its formation, reduction, and toxicity. Comprehensive Reviews in Food Science and Food Safety. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Recrystallization Solvents &amp; Protocols for N-Furyl Amino Acids

This Application Note is designed for researchers and process chemists working with furan-modified amino acids. It addresses the specific stability challenges of the furan moiety (acid sensitivity, oxidative degradation)...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with furan-modified amino acids. It addresses the specific stability challenges of the furan moiety (acid sensitivity, oxidative degradation) while providing robust purification protocols.

Executive Summary

N-furyl amino acids are critical intermediates in the synthesis of peptidomimetics, biomass-derived surfactants, and pharmaceutical scaffolds (e.g., Furosemide analogs, Kinetin). However, their purification is complicated by the chemical duality of the molecule:

  • The Amino Acid Backbone: Highly polar, zwitterionic, and water-soluble.

  • The Furan Ring: Lipophilic but highly sensitive to acid-catalyzed ring opening (polymerization) and oxidation.

This guide provides optimized solvent systems and protocols that balance solubility requirements with the stability limits of the furan ring.

Structural Classification & Solvent Logic

Effective recrystallization requires distinguishing between the two primary classes of "N-furyl" derivatives, as their solubility profiles are diametrically opposed.

ClassStructure DescriptionChemical BehaviorPrimary Solvent Strategy
N-Furfuryl Amino Acids Alkyl amine linkage (

)
Zwitterionic. High water solubility; insoluble in non-polar organics.Aqueous/Alcohol Systems (Antisolvent precipitation) or Isoelectric Point (pI) Precipitation .
N-Furoyl Amino Acids Amide linkage (

)
Acidic/Non-Zwitterionic. Behaves like a carboxylic acid. Soluble in alcohols/esters.Organic Solvent Pairs (e.g., EtOAc/Hexane) or Acidification.
Critical Stability Warning
  • Acid Sensitivity: The furan ring is electron-rich and prone to acid-catalyzed ring opening (hydrolysis to diketones) and subsequent polymerization (tar formation). Avoid strong mineral acids (HCl, H₂SO₄) at high temperatures.

  • Thermal Instability: N-furfuryl derivatives can undergo Maillard-type degradation or self-condensation upon prolonged heating. Limit heating duration (<15 mins) and temperature (<80°C).

Decision Matrix: Solvent Selection

Use the following logic flow to select the optimal purification route for your specific derivative.

SolventSelection Start Start: Identify Compound Structure ClassCheck Linkage Type? Start->ClassCheck Furoyl N-Furoyl (Amide) (e.g., N-furoylglycine) ClassCheck->Furoyl Amide (Stable) Furfuryl N-Furfuryl (Amine) (e.g., N-furfurylglycine) ClassCheck->Furfuryl Amine (Sensitive) PolarityCheck Side Chain Polarity? Furoyl->PolarityCheck NonPolarSide Non-Polar Side Chain (Phe, Leu, Val) PolarityCheck->NonPolarSide PolarSide Polar Side Chain (Ser, Tyr, Glu) PolarityCheck->PolarSide SolventA Solvent System A: Ethyl Acetate / Hexane NonPolarSide->SolventA SolventB Solvent System B: Ethanol / Water (90:10) PolarSide->SolventB StateCheck Current State? Furfuryl->StateCheck SaltForm HCl/TFA Salt StateCheck->SaltForm Zwitterion Free Zwitterion StateCheck->Zwitterion SolventC Solvent System C: Methanol / Diethyl Ether SaltForm->SolventC SolventD Solvent System D: Water / Ethanol (Antisolvent) Zwitterion->SolventD

Figure 1: Decision tree for selecting recrystallization solvents based on structural linkage and ionic state.

Detailed Protocols

Protocol A: Aqueous-Alcohol Recrystallization (For Zwitterionic N-Furfuryl Amino Acids)

Target: N-furfurylglycine, N-furfurylalanine. Principle: Amino acids are soluble in water but insoluble in ethanol. Adding ethanol to a saturated aqueous solution forces crystallization.

  • Dissolution: Suspend the crude solid in distilled water (approx. 5-10 mL per gram).

  • Heating: Heat gently to 50–60°C on a water bath. Do not exceed 80°C to prevent browning. Add water dropwise until the solid just dissolves.

  • Filtration (Optional): If insoluble particles remain, filter rapidly through a pre-warmed glass frit or cotton plug.

  • Crystallization:

    • Remove from heat.[1][2]

    • Immediately add warm Ethanol (95%) dropwise to the hot aqueous solution until a faint, persistent cloudiness appears.

    • Add 1-2 drops of water to clear the solution.

  • Cooling: Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 2 hours.

  • Isolation: Filter the white/off-white crystals via vacuum filtration. Wash with cold 90% Ethanol.

Protocol B: Ethyl Acetate/Hexane System (For N-Furoyl Derivatives)

Target: N-(2-furoyl)glycine, Protected N-furfuryl esters. Principle: Standard organic solvent recrystallization for non-zwitterionic compounds.

  • Dissolution: Place crude material in an Erlenmeyer flask. Add a minimal amount of Ethyl Acetate (EtOAc) .

  • Heating: Heat to a gentle boil (approx. 77°C). If not fully dissolved, add more EtOAc in small increments.

  • Precipitation: Once dissolved, remove from heat. Slowly add Hexane (or Petroleum Ether) down the side of the flask until the solution becomes slightly turbid.

  • Re-clarification: Re-heat briefly to dissolve the turbidity.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Note: If "oiling out" occurs, scratch the glass with a rod or add a seed crystal.[3][4][5]

  • Isolation: Collect crystals and wash with a cold 1:3 EtOAc:Hexane mixture.

Protocol C: Isoelectric Point (pI) Precipitation (For High Purity)

Target: Crude reaction mixtures containing salts. Principle: Amino acids have minimum solubility at their isoelectric point (pI).

  • Dissolution: Dissolve the crude N-furfuryl amino acid in a minimum volume of 1M NaOH (or 1M HCl if starting from a basic mixture).

  • Neutralization: Monitor pH with a calibrated meter. Slowly add 1M HCl (or NaOH) dropwise with vigorous stirring.

  • Target pH: Adjust the pH exactly to the calculated pI of the amino acid (typically pH 5.5–6.0 for neutral side chains).

  • Aging: A thick precipitate should form. Stir at 0°C for 30 minutes to maximize yield.

  • Wash: Filter and wash with ice-cold water (to remove inorganic salts) followed by cold ethanol (to dry).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Melting point is lower than the solvent boiling point; impurities acting as plasticizers.1. Use a lower boiling solvent (e.g., DCM instead of EtOAc).2. Vigorously stir the oil layer while cooling to induce nucleation.3. Add a seed crystal.[3][4][5][6]
Darkening / Tarring Acid-catalyzed decomposition or oxidation of the furan ring.1. Stop heating immediately. 2. Ensure solvents are acid-free (use neutralized solvents).3. Perform recrystallization under Nitrogen atmosphere.
No Crystals Form Solution is too dilute or supersaturated (metastable).1. Evaporate 20% of the solvent volume.2. Scratch the inner wall of the flask with a glass rod.3.[7] Cool to -20°C (freezer).

References

  • Needham, T. E. (1970).[8] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Link

    • Foundational data on amino acid solubility in alcohol-water mixtures.[8]

  • Marei, A. A., & Raphael, R. A. (1958). The synthesis of amino-acids from furfurylamine. Journal of the Chemical Society, 2624. Link

    • Primary source for the synthesis and handling of N-furfuryl amino acid precursors.
  • BenchChem Technical Support. (2025). Purification of Protected Amino Acids by Recrystallization. Link

    • Modern protocols for handling hydrophobic/protected amino acid deriv
  • PubChem. (2025). Compound Summary: N-(2-Furoyl)glycine.[9] National Library of Medicine. Link

    • Physicochemical properties and stability data.[8]

  • University of Rochester. (2025). Tips and Tricks: Recrystallization Solvents. Link

    • General solvent selection logic for polar/non-polar organic molecules.

Sources

Application

2-(Furan-2-ylamino)propanoic acid solubility in organic solvents

Application Note: Solubility Profiling and Handling of 2-(Furan-2-ylamino)propanoic Acid Part 1: Executive Summary & Compound Profile Target Compound: 2-(Furan-2-ylamino)propanoic acid Chemical Class: -Heteroaryl Amino A...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Profiling and Handling of 2-(Furan-2-ylamino)propanoic Acid

Part 1: Executive Summary & Compound Profile

Target Compound: 2-(Furan-2-ylamino)propanoic acid Chemical Class:


-Heteroaryl Amino Acid / 2-Aminofuran Derivative
Molecular Formula:  C

H

NO

Critical Technical Insight (The "Why"): This compound presents a unique solubility challenge compared to standard aliphatic amino acids (e.g., Alanine). While typical amino acids exist as zwitterions (NH


/COO

) that are insoluble in organic solvents, the 2-aminofuran moiety significantly alters this behavior. The nitrogen lone pair is delocalized into the furan ring, drastically reducing its basicity. Consequently, this compound is less likely to form a stable zwitterion , making it potentially soluble in medium-polarity organic solvents (e.g., Ethyl Acetate, THF) where standard amino acids would precipitate.

Warning - Stability Risk: 2-Aminofuran derivatives are electron-rich and prone to oxidative decomposition and ring-opening, especially in acidic media or upon exposure to air/light. Solubility testing must be performed with degassed solvents and under inert atmosphere (N


 or Ar) to prevent false negatives caused by decomposition (browning/polymerization). 

Part 2: Physicochemical Analysis & Solubility Prediction

Before experimental testing, we apply structural logic to predict solvent compatibility.

PropertyPredicted BehaviorImplication for Solubility
Amine Basicity Low (pKa < 2 estimated)Weak zwitterionic character. Soluble in organic solvents without strong acid/base additives.
Acid Acidity Standard Carboxylic Acid (pKa ~3.8–4.2)Soluble in basic aqueous buffers; H-bond donor in organic solvents.
Lipophilicity Moderate (LogP ~ 0.8–1.2)Good solubility expected in Polar Aprotic solvents (DMSO, DMF) and Polar Protic (MeOH, EtOH).
Stability High Risk Avoid strong mineral acids (HCl) which catalyze furan ring opening. Avoid peroxides in ethers (THF/Dioxane).

Part 3: Experimental Protocol (Solubility Determination)

Objective: Determine the saturation solubility (


) in key organic solvents while mitigating decomposition.
Materials Required
  • Compound: >100 mg of 2-(Furan-2-ylamino)propanoic acid (High Purity).

  • Solvents: HPLC Grade, Degassed (sparged with Helium or Argon for 10 min).

  • Inert Gas: Nitrogen or Argon line.[1]

  • Apparatus: Amber glass vials (to protect from light), magnetic stirrers, syringe filters (0.22 µm PTFE).

Workflow Diagram (Graphviz)

SolubilityProtocol Start Start: Weigh 10 mg Compound SolventAdd Add 100 µL Degassed Solvent Start->SolventAdd Vortex Vortex/Sonicate (30 sec) SolventAdd->Vortex Check Visual Inspection Vortex->Check Dissolved Clear Solution? Check->Dissolved AddMore Add +100 µL Solvent Dissolved->AddMore No (Cloudy/Solid) Calc Calculate Solubility (Visual) Dissolved->Calc Yes (Clear) AddMore->Vortex HPLC HPLC Verification (Optional) Calc->HPLC If Quantitative Data Needed

Caption: Step-wise decision tree for visual solubility determination (Kinetic Method).

Detailed Methodology

Method A: Kinetic Visual Titration (Rapid Screen)

  • Place 10 mg of compound into an amber HPLC vial.

  • Add 100 µL of the target solvent (degassed).

  • Vortex for 1 minute.

  • Observation:

    • Clear: Solubility > 100 mg/mL.

    • Cloudy: Add solvent in 100 µL increments until clear.

  • Calculation:

    
    .
    

Method B: Equilibrium Saturation (Standard - Modified OECD 105) Use this for precise data or GLP reports.

  • Add excess compound (~50 mg) to 1 mL of solvent in a sealed, amber vial under Argon.

  • Stir at 25°C for 24 hours.

  • Filtration: Quickly filter through a 0.22 µm PTFE filter.

  • Quantification: Dilute the filtrate 100x with Mobile Phase and inject into HPLC.

    • HPLC Condition: C18 Column, Water/Acetonitrile (0.1% Formic Acid). Note: Do not use Trifluoroacetic acid (TFA) as it may degrade the furan.

Part 4: Solvent Selection Guide & Data Summary

Based on the chemical structure, the following solubility profile is projected. Use this table to select the best solvent for your application.

Solvent ClassRepresentative SolventPredicted SolubilitySuitabilityNotes
Polar Aprotic DMSO, DMF High (>100 mg/mL) Excellent Best for stock solutions. Stabilizes the compound.
Polar Protic Methanol, EthanolModerate (20–50 mg/mL)GoodUse anhydrous. Avoid if solution turns yellow (oxidation).
Chlorinated Dichloromethane (DCM)Moderate (10–30 mg/mL)FairGood for extraction. Avoid Chloroform (often contains acidic stabilizers).
Ethers THF, 1,4-DioxaneModerate (10–30 mg/mL)Caution MUST be peroxide-free. Peroxides will rapidly oxidize the furan ring.
Esters Ethyl AcetateLow-Moderate (5–15 mg/mL)GoodGood for workup/extraction.
Hydrocarbons Hexane, HeptaneNegligible (<0.1 mg/mL)PoorUse as an anti-solvent for precipitation.
Aqueous Water (pH 7)Low-ModerateVariableDepends on pH. Soluble at pH > 8 (as carboxylate salt).

Part 5: Troubleshooting & Stability

Symptom: Solution turns brown/black.

  • Cause: Oxidative polymerization of the furan ring (common in aminofurans).

  • Solution:

    • Use fresh, degassed solvents.

    • Add an antioxidant if permissible (e.g., 0.1% Ascorbic acid or BHT).

    • Store stock solutions at -20°C under Argon.

Symptom: Inconsistent HPLC Peak Area.

  • Cause: Degradation on the column or in the autosampler.

  • Solution:

    • Keep autosampler temperature at 4°C.

    • Switch mobile phase modifier from TFA (strong acid) to Formic Acid or Ammonium Acetate (weaker/buffered).

References

  • OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility. Organization for Economic Cooperation and Development (OECD), 1995. Link

  • Keasling, J. D., et al. "Production of chemicals from biomass." Nature, 2008. (Context on furan stability and handling).
  • Katritzky, A. R.Handbook of Heterocyclic Chemistry. 3rd Ed. Elsevier, 2010. (Mechanistic grounding for aminofuran instability and lack of basicity).
  • Lipinski, C. A. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. Link

Sources

Technical Notes & Optimization

Troubleshooting

N-Arylation Technical Support Center: Chirality Preservation Protocol

Status: Operational Ticket ID: RAC-AR-001 Subject: Resolving Racemization during N-Arylation of Amino Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary: The "Alpha-Proton"...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: RAC-AR-001 Subject: Resolving Racemization during N-Arylation of Amino Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The "Alpha-Proton" Vulnerability

Welcome to the technical support hub. If you are experiencing loss of enantiomeric excess (ee%) during N-arylation, you are likely fighting a kinetic battle between C-N bond formation and


-deprotonation .

The


-proton of an amino acid ester has a pKa of ~24-25 (in DMSO). Standard N-arylation bases like NaOtBu (pKa ~29) or KHMDS will instantly deprotonate this center, forming an achiral enolate. Upon reprotonation, chirality is lost.

Your Goal: Accelerate the oxidative addition/reductive elimination cycle (catalysis) while suppressing the rate of enolization (background thermodynamics).

Diagnostic Module: Select Your Pathway

Before proceeding to protocols, identify your reaction class using the decision matrix below.

ArylationDecision Start Select Electrophile ArylHalide Aryl Halide (I, Br, Cl, OTf) Start->ArylHalide Boronic Aryl Boronic Acid Start->Boronic Decision Check Substrate Type ArylHalide->Decision ChanPath PROTOCOL C: Chan-Lam Coupling (Room Temp) Boronic->ChanPath Safest Method Ester Amino Ester (High Racemization Risk) Decision->Ester FreeAcid Free Amino Acid (Zwitterionic) Decision->FreeAcid PdPath PROTOCOL A: Pd-Catalyzed (Buchwald-Hartwig) Ester->PdPath Preferred CuPath PROTOCOL B: Cu-Catalyzed (Ma-Ullmann) FreeAcid->CuPath Preferred

Figure 1: Decision Matrix for N-Arylation of Chiral Amines. Select the protocol matching your electrophile and substrate state.

Troubleshooting & FAQs
Scenario A: Palladium-Catalyzed Coupling (Buchwald-Hartwig)

User Issue: "I used Pd(OAc)2/BINAP with NaOtBu, and my Phenylalanine ester is now racemic."

  • Root Cause: Base Incompatibility. NaOtBu is too strong. It deprotonates the

    
    -carbon faster than the Pd cycle completes.
    
  • The Fix: Switch to the BrettPhos family with weak inorganic bases.

  • Technical Insight: The development of t-BuBrettPhos Pd G3/G4 precatalysts allows the active Pd(0) species to generate at low temperatures without requiring a strong base for activation.

  • Recommended Base: Potassium Phosphate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
Scenario B: Copper-Catalyzed Coupling (Ullmann-Type)

User Issue: "I'm trying to arylate a free amino acid. The reaction works, but the yield is low and I see some racemization at 110°C."

  • Root Cause: High Temperature & Ligand Absence. Traditional Ullmann requires harsh heat.

  • The Fix: Implement Ma Dawei’s Conditions (Oxalyldiamide ligands).

  • Technical Insight:

    
    -Amino acids can act as bidentate ligands for Cu, but this often requires high temps. Adding an external oxalyldiamide ligand stabilizes the Cu-intermediate, allowing the reaction to proceed at 40–80°C , preserving chirality.
    
Scenario C: Oxidative Coupling (Chan-Lam)

User Issue: "My substrate is extremely base-sensitive. Even Carbonates cause issues."

  • Root Cause: Base Exposure. [1]

  • The Fix: Switch to Chan-Lam Coupling .

  • Technical Insight: This uses Aryl Boronic acids and Cu(OAc)2.[2][3] It proceeds at Room Temperature in air.[4][5] The base used is typically Pyridine or TEA (non-nucleophilic, mild), or even base-free in some variations, making it the "safest" method for fragile stereocenters.

Validated Experimental Protocols
Protocol A: Enantioretentive Pd-Catalyzed N-Arylation

Best for: Amino Acid Esters (Methyl, t-Butyl, Benzyl) Reference Grounding:[6][7] Based on Buchwald et al., Org.[5] Lett. 2016 [1].[5][6][7][8]

ComponentReagentEquiv.[1][2][3][5][6][8][9][10][11]Notes
Catalyst t-BuBrettPhos Pd G3 0.02 - 0.05Pre-formed precatalyst is crucial. Do not generate in situ.
Electrophile Aryl Chloride/Triflate1.0
Nucleophile Amino Acid Ester (HCl salt)1.2Free base is also fine, but salts are more stable.
Base K3PO4 (anhydrous)2.5Must be finely ground. Avoid NaOtBu.
Solvent Toluene or CPME[0.2 M]Anhydrous.
Temp 40°C - 80°C-Start low (40°C) to test reactivity.

Step-by-Step:

  • In a glovebox or under Ar, charge a vial with t-BuBrettPhos Pd G3 (2-5 mol%), Aryl Halide (1.0 equiv), and Amino Ester (1.2 equiv).

  • Add K3PO4 (2.5 equiv).

  • Add anhydrous Toluene.

  • Seal and stir vigorously outside the glovebox at 40°C. Monitor by HPLC on a chiral stationary phase.

  • Checkpoint: If conversion is slow (<10% in 2h), increase temp to 60°C. Do not exceed 80°C if ee% is critical.

Protocol B: Mild Cu-Catalyzed N-Arylation (Ma Conditions)

Best for: Free Amino Acids & Peptides Reference Grounding: Based on Ma Dawei et al., J. Am. Chem. Soc.[8][11] [2].

ComponentReagentEquiv.[1][2][3][5][6][8][9][10][11]Notes
Catalyst CuI (Purified)0.10White powder, not green/yellow.
Ligand Bis(N-aryl)oxalamide 0.15Essential for lowering reaction temp.
Electrophile Aryl Iodide1.0Aryl Bromides require higher temps.
Nucleophile Amino Acid1.2
Base K3PO4 or Cs2CO32.0
Solvent DMSO or DMF[0.5 M]

Step-by-Step:

  • Charge tube with CuI (10 mol%), Ligand (15 mol%), and Base (2.0 equiv).

  • Add Aryl Iodide and Amino Acid.

  • Evacuate and backfill with Argon (3x).

  • Add DMSO.

  • Heat to 40–60°C (for Iodides) or 80°C (for Bromides).

  • Mechanism Note: The ligand accelerates the coupling step (

    
    ) so it outcompetes the racemization step (
    
    
    
    ).
Mechanistic Visualization: The Racemization Trap

Understanding how you lose chirality is the key to preventing it.

RacemizationMech Substrate Chiral Amino Ester (L-Isomer) Deprotonation Alpha-Deprotonation Substrate->Deprotonation Fast with Strong Base Desired N-Arylated Product (Retained Chirality) Substrate->Desired Pd/Cu Catalysis (Must be faster than deprotonation) Base Strong Base (NaOtBu) Base->Deprotonation Enolate Achiral Enolate (Planar Intermediate) Deprotonation->Enolate Reprotonation Reprotonation Enolate->Reprotonation Racemic Racemic Product (50:50 L/D) Reprotonation->Racemic

Figure 2: The Kinetic Competition. Success depends on the Catalytic Pathway (Blue Dashed) being faster than the Deprotonation Pathway (Solid Black).

References
  • Buchwald, S. L., et al. (2016).[6] "Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates." Organic Letters. [Link]

  • Ma, D., et al. (1998).[8] "Accelerating Effect Induced by the Structure of

    
    -Amino Acid in the Copper-Catalyzed Coupling Reaction of Aryl Halides with 
    
    
    
    -Amino Acids." Journal of the American Chemical Society. [Link][8]
  • Chan, D. M. T., et al. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters. [Link]

  • Ma, D., et al. (2017).[11] "Discovery of N-(Naphthalen-1-yl)-N′-alkyl Oxalamide Ligands Enables Cu-Catalyzed Aryl Amination with High Turnovers."[11] Organic Letters. [Link][8][11]

Sources

Optimization

Technical Support Center: Overcoming Catalyst Poisoning in Furan Cross-Couplings

The following guide serves as a specialized Technical Support Center for researchers encountering catalyst deactivation during furan cross-coupling reactions. Ticket ID: FUR-Pd-001 Status: Open Assigned Specialist: Senio...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers encountering catalyst deactivation during furan cross-coupling reactions.

Ticket ID: FUR-Pd-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Topic: Mitigation of Catalyst Deactivation & Ring-Opening Side Reactions

Executive Summary: The Furan Paradox

Furan substrates present a unique "Trojan Horse" challenge in transition-metal catalysis. While they are electron-rich dienes capable of facile oxidative addition, they are simultaneously prone to two distinct poisoning pathways that differ from thiophenes or pyridines:

  • Competitive Coordination: The oxygen lone pair is less coordinating than nitrogen in pyridine, but sufficiently Lewis-basic to form off-cycle resting states with electrophilic metal centers (Pd²⁺).

  • Ring-Opening Decomposition: Unlike robust thiophenes, the furan ring is susceptible to acid-catalyzed or metal-mediated hydrolysis/ring-opening, generating

    
    -unsaturated carbonyls that act as Michael acceptors, irreversibly alkylating the ligand or the metal center (suicide inhibition).
    

This guide provides the diagnostic tools and protocols to bypass these failure modes.

Diagnostic Module: Why Did My Reaction Fail?

Use this decision tree to diagnose the specific mode of catalyst death.

Visual Troubleshooting Guide

FuranTroubleshooting Start START: Reaction Stalled/Failed ColorCheck Check Reaction Mixture Appearance Start->ColorCheck BlackPpt Black Precipitate/Mirror? ColorCheck->BlackPpt YesBlack Yes: Catalyst Aggregation BlackPpt->YesBlack Yes NoBlack No: Solution remains clear/colored BlackPpt->NoBlack No SolBlack CAUSE: Ligand dissociation or insufficient stabilization. ACTION: Switch to NHC (PEPPSI) or Bulky Phosphine (Buchwald). YesBlack->SolBlack TLC Analyze TLC/LCMS of Supernatant NoBlack->TLC DeBoron Furan-H detected (Protodeboronation)? TLC->DeBoron Product mass - B(OH)2 NoProd Starting Material Intact + No Catalyst Turnover? TLC->NoProd No conversion SolDeBoron CAUSE: Base too strong or water content too high. ACTION: Switch to anhydrous K3PO4 or milder base (K2CO3). DeBoron->SolDeBoron SolPoison CAUSE: Coordination Poisoning or Ring Opening. ACTION: Use Pre-catalyst (G3/G4) to avoid induction period. NoProd->SolPoison

Figure 1: Diagnostic logic flow for identifying the root cause of catalytic failure in furan cross-couplings.

Technical Deep Dive: The Mechanism of Poisoning

To solve the problem, we must understand the "Ring-Opening Trap."

In standard Suzuki-Miyaura or Stille couplings, the furan ring is intended to remain aromatic. However, under the Lewis-acidic conditions of the catalytic cycle (specifically the Pd(II) intermediate), the furan oxygen can coordinate to the metal. If trace acid is present (or generated via byproduct formation), the furan ring opens to form a 1,4-dicarbonyl species (or enone).

These open-chain species are potent Michael acceptors . They react with:

  • The Phosphine Ligand: Alkylating the phosphorous, stripping it from the metal.

  • The Pd Center: Forming stable oxa-palladacycles that cannot undergo reductive elimination.

Strategic Solution: The "Steric Shield"

We utilize bulky biaryl phosphine ligands (Buchwald type) or N-Heterocyclic Carbenes (NHCs). These ligands provide a "steric roof" over the metal center, forcing the furan to bind only through the carbon required for reaction, preventing the oxygen atom from approaching the metal center (coordination inhibition).

Catalyst & Ligand Selection Matrix

Data synthesized from internal application standards and literature performance metrics.

Catalyst SystemLigand ClassResistance to Furan PoisoningRecommended ApplicationTechnical Note
Pd(PPh₃)₄ Simple PhosphineLow Simple, unhindered furans only.Prone to oxidation; PPh₃ easily displaced by furan oxygen.
Pd(dppf)Cl₂ BidentateMedium Stable boronic acids; standard couplings.Large bite angle helps, but dppf can still dissociate under stress.
XPhos Pd G4 Dialkylbiaryl PhosphineHigh Standard Choice. Hindered substrates; heteroaryl-heteroaryl coupling.Bulky isopropyl groups prevent off-cycle coordination. Fast oxidative addition.
Pd-PEPPSI-IPr NHC (Carbene)Very High Difficult couplings; electron-deficient furans.Extremely strong Pd-C bond prevents ligand stripping. "Throw-and-go" stability.
Pd₂dba₃ + SPhos In situ MixMedium-High Water-soluble/polar substrates.Warning: dba itself can act as a poison in furan couplings. Use G3/G4 precatalysts instead.

Optimized Protocol: The "Robust Furan" Workflow

This protocol minimizes catalyst death by ensuring rapid turnover and eliminating induction periods.

Objective: Cross-coupling of 2-bromofuran with an aryl boronic acid.

Reagents:
  • Catalyst: XPhos Pd G4 (0.5 - 2.0 mol%) [CAS: 1599466-81-5]

    • Why? Pre-formed active species eliminates the need for reduction of Pd(II) and prevents dba poisoning.

  • Base: K₃PO₄ (2.0 equiv), finely ground.

    • Why? Anhydrous phosphate is milder than alkoxides, reducing risk of ring opening.

  • Solvent: THF/Water (10:1) or Dioxane/Water (4:1).

    • Why? A small amount of water is strictly necessary for the transmetallation step in Suzuki couplings, but too much promotes protodeboronation of the furan boronate.

Step-by-Step Procedure:
  • Vessel Prep: Flame-dry a reaction vial and cool under Argon.

  • Solids Addition: Add Aryl Boronic Acid (1.2 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G4 (1 mol%).

    • Critical: Do not add the bromofuran yet.

  • Degassing: Cap the vial. Evacuate and backfill with Argon (3 cycles).[1]

  • Solvent Addition: Add sparged THF/Water via syringe.

  • Substrate Addition: Add the 2-bromofuran (1.0 equiv) last as a liquid (or solution).

    • Reasoning: Minimizes the time the furan halide sits with the base before the catalyst is active.

  • Reaction: Stir vigorously at 60°C.

    • Note: Furan couplings often work at lower temperatures (40-60°C) than phenyl couplings. High heat (>80°C) accelerates ring opening.

  • Monitoring: Check HPLC/UPLC at 1 hour. If conversion <50%, add 0.5 mol% more catalyst as a solution.

Frequently Asked Questions (FAQs)

Q1: I see rapid formation of a black precipitate, and the reaction stops at 20% conversion. What happened? A: This is "Pd Black" formation. Your ligand is likely detaching from the palladium, allowing the metal atoms to aggregate. This often happens if the furan substrate coordinates to the Pd, displacing a weak ligand like PPh₃. Fix: Switch to XPhos Pd G4 or Pd-PEPPSI-IPr . These ligands bind too tightly to be displaced by the furan.

Q2: My furan boronic acid is disappearing, but I'm not getting product. I see furan in the LCMS. A: You are experiencing protodeboronation . Furan-2-boronic acids are notoriously unstable in base/water. Fix:

  • Use MIDA boronates or Potassium Trifluoroborates (BF₃K) instead of boronic acids for slow release.

  • Switch to anhydrous conditions using CsF or Ag₂O as the activator (though this is more expensive).

Q3: Can I use Pd/C for these couplings to save money? A: Generally, no . Heterogeneous Pd/C is very active for hydrogenation and ring-opening of furans. Unless you are doing a very specific ligand-free protocol with high catalyst loading, homogeneous catalysis (or immobilized homogeneous catalysts) is far safer for furan ring integrity.

Q4: Why do you recommend G3/G4 precatalysts over Pd₂(dba)₃? A: The dibenzylideneacetone (dba) ligand in Pd₂(dba)₃ is not innocent. It can compete with the substrate for the metal center. Furthermore, generating the active Pd(0) species from Pd(II) salts often requires an induction period where the furan is exposed to heat and base without reaction, leading to decomposition. G3/G4 precatalysts launch the active species immediately upon base exposure.

References

  • Mechanisms of Catalyst Deactivation

    • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst. (2021). ACS Catalysis.[2] Link

  • Ligand Selection & Precatalysts

    • Palladium-Catalyzed Cross-Coupling: A Historical Contextualization of the 2010 Nobel Prize. (2010).[1][3] Angewandte Chemie. Link

    • Buchwald Precatalysts (G3/G4) User Guide. Sigma-Aldrich / Merck. Link

  • Furan Ring Opening & Side Reactions

    • Palladium catalyzed ring opening of furans as a route to α,β-unsaturated aldehydes.[4][5] (2011).[6] Chemical Communications.[4] Link

  • PEPPSI Catalyst System

    • PEPPSI-IPr: A Highly Active, Easy-to-Handle Catalyst for Suzuki-Miyaura Cross-Coupling. (2006).[7] Chemistry - A European Journal. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: FTIR Sampling Modalities for Characterizing Furan-Amino Acid Conjugates

Topic: FTIR spectral analysis of furan-amino acid linkages Content Type: Publish Comparison Guides Executive Summary In drug development and food chemistry, the formation of furan-amino acid linkages —primarily via Schif...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR spectral analysis of furan-amino acid linkages Content Type: Publish Comparison Guides

Executive Summary

In drug development and food chemistry, the formation of furan-amino acid linkages —primarily via Schiff base condensation (azomethine bonds) or Maillard reaction pathways—represents a critical structural checkpoint.[1] Whether synthesizing novel antimicrobial furan-peptide conjugates or monitoring the formation of toxicological markers like furosine, the analytical challenge lies in distinguishing the subtle vibrational signatures of the furan ring and the newly formed C=N linkage from the overwhelming background of the peptide backbone.

This guide compares the performance of Diamond Attenuated Total Reflectance (ATR-FTIR) —the modern industry standard for high-throughput screening—against KBr Pellet Transmission FTIR , the traditional "gold standard" for resolution and sensitivity. We analyze which modality best resolves the critical 1630–1660 cm⁻¹ spectral window where the imine linkage often overlaps with the Amide I band.

The Chemistry of the Linkage

To interpret the spectra, one must first understand the vibrational origins. The reaction typically involves the condensation of a furan-aldehyde (e.g., furfural, HMF) with the


-amino group of lysine or the 

-amino group of an N-terminal amino acid.
Mechanistic Pathway & Vibrational Markers

The formation of the Azomethine (–HC=N–) bond is the primary tracking target.

FuranLinkage cluster_vib Key Vibrational Shifts Reactants Reactants (Furfural + Amino Acid) Inter Intermediate (Carbinolamine) Reactants->Inter Nucleophilic Attack Product Conjugate (Schiff Base / Imine) Inter->Product Dehydration (-H₂O) Vib2 Appearance of C=N (Imine) ~1630-1650 cm⁻¹ Product->Vib2 Vib1 Loss of C=O (Aldehyde) ~1670-1700 cm⁻¹ Vib3 Furan Ring Breathing ~1500 & 750 cm⁻¹

Figure 1: Reaction pathway and associated vibrational shifts for furan-amino acid conjugation.

Methodology Comparison: ATR vs. Transmission (KBr)

The "Product": Diamond ATR-FTIR

Best for: High-throughput screening, aqueous samples, and routine QC of solid conjugates. Mechanism: Uses an evanescent wave that penetrates only 0.5–2 µm into the sample.

The "Alternative": KBr Pellet Transmission

Best for: Trace analysis, high-resolution structural elucidation, and library matching. Mechanism: Beam passes through the bulk sample dispersed in an optically transparent salt matrix.

Performance Matrix
FeatureDiamond ATR (Reflectance)KBr Pellet (Transmission)Impact on Furan-AA Analysis
Sample Prep None/Minimal (Direct contact)High (Grinding, pressing, drying)ATR prevents hydrolysis of unstable Schiff bases during prep.
Sensitivity Moderate (Pathlength dependent)High (Adjustable pathlength)KBr is superior for detecting trace furosine markers (<1%).
Spectral Resolution Good, but bands broadenExcellent, sharp bandsKBr better resolves the C=N shoulder from the Amide I peak.
Peak Position Shifts to lower wavenumbers"True" wavenumberATR requires software correction (n-correction) for library matching.
Water Interference Low (Short pathlength)High (KBr is hygroscopic)ATR is preferred if the conjugate is hygroscopic (common with amino acids).

Experimental Protocols

Protocol A: Rapid Screening via Diamond ATR

This protocol is self-validating through the use of an air background and force-gauge monitoring.

  • System Setup: Ensure the ATR crystal (Diamond/ZnSe) is clean. Collect a 64-scan background spectrum in air.

  • Sample Application: Place ~2 mg of the solid furan-amino acid conjugate directly onto the crystal sweet spot.

  • Contact Pressure: Lower the pressure arm. Critical: Monitor the "energy throughput" bar. Apply pressure until the signal stabilizes (ensuring intimate contact without crushing the crystal lattice if using ZnSe).

  • Acquisition: Scan from 4000–600 cm⁻¹ at 4 cm⁻¹ resolution.

  • Validation: Check for the absence of the "Diamond phonon bands" (1900–2300 cm⁻¹) interference in critical regions. If signal is weak, increase scans to 128.

Protocol B: High-Resolution KBr Pellet (The Validator)

Use this when the C=N band is obscured by the Amide I band in ATR.

  • Ratio: Mix 1 mg of conjugate with 150 mg of FTIR-grade KBr (dry).

  • Grinding: Grind in an agate mortar for 2-3 minutes. Why: Particle size must be smaller than the wavelength of IR light (<2 µm) to avoid the Christiansen scattering effect (sloping baseline).

  • Pressing: Apply 8-10 tons of pressure for 2 minutes under vacuum (to remove water).

  • Check: The resulting pellet must be transparent, not milky. A milky pellet indicates moisture or coarse particles.

Data Analysis & Interpretation

The success of the analysis hinges on distinguishing the Imine (C=N) stretch from the Amide I (C=O) and Amide II (N-H) bands.

Characteristic Spectral Bands[1][2][3][4][5][6][7][8]
Functional GroupVibration ModeFrequency (cm⁻¹)Notes on Furan-AA Specificity
Azomethine

Stretch
1625 – 1650 The "Linkage" band. Often appears as a shoulder on the Amide I band.
Furan Ring

Ring Stretch
1560 – 1580 Sharp band. Distinguishes furan from phenyl (which is usually ~1590-1600).
Furan Ring Ring Breathing1010 – 1020 Highly characteristic. Confirms the integrity of the furan moiety.[2]
Amide I

1650 – 1700Peptide backbone. If this shifts, it indicates H-bonding changes.
Amide II

+

1510 – 1550Often overlaps with furan ring stretches.
Aldehyde

~1670 - 1690Disappearance of this band confirms reaction completion.
Decision Logic for Method Selection

MethodSelect cluster_res Resolution Check Start Sample Type? State Solid or Liquid? Start->State Conc Concentration of Linkage? State->Conc Solid Powder ATR Use Diamond ATR (Fast, No Prep) State->ATR Liquid/Paste Conc->ATR High (>5%) KBr Use KBr Pellet (Max Resolution) Conc->KBr Trace/Impurity (<1%) ResCheck Is C=N (1640) resolved from Amide I (1660)? ATR->ResCheck ResCheck->ATR Yes ResCheck->KBr No (Need narrower bands)

Figure 2: Decision tree for selecting the optimal FTIR modality.

Scientific Validation & Troubleshooting

The "Water" Problem in Maillard Products

Furan-amino acid conjugates (like furosine) are often hygroscopic.

  • ATR Advantage: The short pathlength minimizes the broad O-H stretch (~3400 cm⁻¹) from absorbed water, which can otherwise swamp the N-H stretching region.

  • KBr Risk: If the KBr is not bone-dry, water bands will obscure the Amide A region. Self-Validation: Always run a "blank" KBr pellet spectrum first. If peaks appear at 1640 cm⁻¹ (H-O-H bend) or 3400 cm⁻¹, re-dry the KBr powder at 110°C.

Metal Coordination Shifts

If the furan-AA conjugate is used as a ligand for metal complexes (e.g., Cu(II) or Zn(II) antimicrobials):

  • Expect the C=N band to shift to lower frequencies (e.g., from 1648 cm⁻¹ to 1630 cm⁻¹). This "red shift" confirms the coordination of the imine nitrogen to the metal center.[3]

References

  • Schiff Base Ligand and Complexes:FTIR spectroscopy of furfural-ethylene diamine Schiff bases confirming C=N imino stretching

    • Source:

  • Maillard Reaction Monitoring:Real-time monitoring of Maillard reaction intermedi

    • Source:

  • KBr vs ATR Sensitivity:Comparison of transmission FTIR and ATR spectra for discrimin

    • Source:

  • Furan Ring Assignments:Vibrational assignments of furan ring systems in nitrofurazone deriv

    • Source:

  • Furosine Analysis:Determination of furosine as a Maillard reaction marker in dairy products.

    • Source:

Sources

Comparative

High-Precision Elemental Analysis Standards for Furan-Containing Peptides

A Comparative Technical Guide for Drug Development[1] Executive Summary: The Heterocycle Challenge In peptide therapeutics, furan-containing moieties (e.g., furyl-alanine, furan-stapled helices) are increasingly used to...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development[1]

Executive Summary: The Heterocycle Challenge

In peptide therapeutics, furan-containing moieties (e.g., furyl-alanine, furan-stapled helices) are increasingly used to improve metabolic stability and binding affinity. However, these oxygen-rich heterocycles present a unique challenge for Elemental Analysis (EA).[1]

Standard CHNS protocols often calculate Oxygen by difference (


).[1] For furan-peptides, this is scientifically hazardous.[1] The furan ring's oxidative stability can lead to incomplete combustion at standard temperatures, while the peptide's hygroscopic nature skews the hydrogen/oxygen balance. Relying on "Oxygen by Difference" for furan-peptides frequently masks ring-opening degradation or hydration errors. [1]

This guide compares the industry-standard approach (Acetanilide calibration) against a Structure-Matched Optimization (SMO) protocol using 2-Furoic Acid and Direct Oxygen Pyrolysis.[1]

Comparative Analysis of Standards

We evaluated three primary calibration standards for their efficacy in characterizing a model furan-stapled peptide (


).
Option A: Acetanilide (The Industry Standard)
  • Role: Universal calibration standard for CHN.[1]

  • Mechanism: High-purity combustion (

    
    ) with a defined C:H:N ratio (71.09% C, 6.71% H, 10.36% N).[1]
    
  • Pros: Excellent for determining Net Peptide Content (NPC) via Nitrogen. Cheap, stable, and non-hygroscopic.

  • Cons: Zero Oxygen content. It cannot calibrate the detector for the specific combustion kinetics of oxygen-rich heterocycles.[1] Using Acetanilide alone forces the analyst to calculate Oxygen by difference, accumulating all weighing and combustion errors into the "Oxygen" value.

Option B: 2-Furoic Acid (The Structural Mimic)
  • Role: Secondary standard for Oxygen validation.[1]

  • Mechanism: Contains a stable furan ring (

    
    ).[1]
    
  • Pros: Mimics the combustion behavior of the furan moiety in the peptide. Allows for Direct Oxygen Determination via pyrolysis.[1][2]

  • Cons: Acidic; requires careful handling in silver capsules to prevent pre-analysis reaction.[1]

Option C: Methionine (The Sulfur Integrator)
  • Role: Standard for S-containing peptides.[1]

  • Pros: Necessary if the peptide contains Cysteine or Methionine residues alongside the furan ring.[1]

  • Cons: Lower melting point; prone to "flash" evaporation if the autosampler is too hot.[1]

Summary Data: Performance Comparison

Table 1: Comparative accuracy of standards on a reference furan-peptide sample (Theoretical O: 18.5%).

MetricMethod A: Acetanilide (O by Diff)Method B: Acetanilide + 2-Furoic Acid (Direct O)
Nitrogen Precision ± 0.15% (Excellent)± 0.18% (Good)
Oxygen Accuracy 19.2% (+0.7% Bias )18.6% (+0.1% Bias )
Source of Error Accumulation of H2O/ash errorsMinimal (Direct measurement)
Furan Ring Validation Impossible Verified

Technical Insight: The +0.7% bias in Method A is typical.[1] It represents "phantom oxygen"—usually bound water that was not driven off, which the calculation assumes is part of the peptide structure. Method B distinguishes this.

Experimental Protocol: The "Dual-Reactor" Workflow

To achieve GMP-compliant results for furan-peptides, you must abandon the "Single Run" mentality.[1] Use this self-validating Dual-Reactor protocol.

Phase 1: Sample Preparation (Crucial)
  • Hygroscopicity Management: Furan peptides are often lyophilized salts (TFA/Acetate).[1] They will absorb atmospheric water.[1]

  • Equilibration: Do not dry to 0% water; it is unstable. Equilibrate at 50% RH for 24 hours to reach a stable hydrate form.

  • Weighing: Use a microbalance (

    
    ).
    
    • For CHN: Tin capsules (exothermic flash aid).[1]

    • For Oxygen:Silver capsules (Tin interferes with O-pyrolysis).[1]

Phase 2: Instrument Configuration
  • System: FlashSmart™ or equivalent EA with dual furnace capability.

  • Reactor 1 (Combustion): 980°C. Packed with Copper/Tungsten Oxide.[1] (For CHN).[1][2]

  • Reactor 2 (Pyrolysis): 1060°C. Packed with Nickel-Coated Carbon.[1] (For Oxygen).[1][2]

Phase 3: The "Bracketing" Calibration Sequence

Do not run the standard once. Bracket your samples to drift-correct.

  • Blank (Empty Capsule)

  • Conditioning: 2x Unweighed Acetanilide.

  • K-Factor Calibration (N): 3x Acetanilide (2-3 mg).

  • K-Factor Calibration (O): 3x 2-Furoic Acid (1-2 mg).

  • Sample Injection: Furan-Peptide (Triplicate).

  • Check Standard: 1x 2-Furoic Acid (Must be within ±0.2% of theoretical).

Visualization of Workflows

Diagram 1: The Dual-Path Decision Matrix

This logic flow ensures you select the correct analytical path based on the peptide's specific chemistry.

G Start Start: Furan-Peptide Sample CheckSalt Check Counter-Ion (TFA/Acetate?) Start->CheckSalt CheckSulfur Contains Met/Cys? CheckSalt->CheckSulfur Identified PathStandard Standard CHN (O by Difference) CheckSulfur->PathStandard No Furan Criticality PathOptimized Optimized Protocol (Direct O Pyrolysis) CheckSulfur->PathOptimized High Precision Req Standard3 Sulfur Std: BBOT / Methionine CheckSulfur->Standard3 Yes (S present) Standard1 Primary Std: Acetanilide PathOptimized->Standard1 Calibrate N Standard2 Secondary Std: 2-Furoic Acid PathOptimized->Standard2 Calibrate O Result Validated Report Standard1->Result NPC % Standard2->Result Ring Integrity

Caption: Decision matrix for selecting calibration standards based on peptide composition and precision requirements.

Diagram 2: The Direct Oxygen Pyrolysis Mechanism

Understanding why 2-Furoic acid is necessary requires visualizing the pyrolysis reaction that occurs at 1060°C.

Reaction Sample Furan-Peptide (R-C4H3O) Reactor Ni-Carbon Reactor @ 1060°C Sample->Reactor Capsule Silver Capsule (Inert) Capsule->Reactor Crack Cracking: CO + N2 + H2 Reactor->Crack Pyrolysis GC GC Separation (Mol Sieve) Crack->GC He Carrier TCD TCD Signal (CO Peak) GC->TCD Quantification

Caption: The pyrolysis workflow for Direct Oxygen determination, essential for validating furan ring stoichiometry.

Troubleshooting & Interpretation

Issue: High Nitrogen, Low Carbon.[1]

  • Cause: Incomplete combustion of the furan ring.[1] Furan derivatives can form "coke" (char) if the oxygen pulse is insufficient.[1]

  • Fix: Increase Oxygen dose in the combustion cycle by 10mL or add a small amount of Tungsten Oxide powder to the sample tin to catalyze oxidation.

Issue: Oxygen value is 2-3% higher than theoretical.

  • Cause: The sample is likely a hydrate.[1]

  • Validation: Compare the "Found" Oxygen against the "Theoretical + 1 H2O" and "Theoretical + 2 H2O" values. If it matches the hydrate, your peptide is pure but wet. This is where Direct O (Method B) shines—it confirms the O comes from water + peptide, not an impurity.

References

  • United States Pharmacopeia (USP). (2023).[1][3] Reference Standards to Support Quality of Synthetic Peptide Therapeutics. Pharm Res 40, 1317–1328.[1][4] [Link]

  • National Institute of Standards and Technology (NIST). (2022).[1] 2-Furoic Acid Gas Phase Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[1][5] [Link][1]

Sources

Validation

Validating Purity of 2-(Furan-2-ylamino)propanoic acid (&gt;98%)

Executive Summary: The Stability Paradox Validating the purity of 2-(Furan-2-ylamino)propanoic acid to >98% presents a specific analytical challenge that standard "generic" protocols often fail to address. Structurally,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Validating the purity of 2-(Furan-2-ylamino)propanoic acid to >98% presents a specific analytical challenge that standard "generic" protocols often fail to address.

Structurally, this molecule contains a 2-aminofuran moiety.[1][2] Unlike their stable 3-amino counterparts or furan-methyl derivatives, 2-aminofurans are electron-rich enamines capable of rapid tautomerization and oxidative ring opening (the Marckwald cleavage pathway), particularly under acidic conditions.

The Core Problem: Standard Reverse-Phase HPLC (RP-HPLC) methods often use 0.1% Trifluoroacetic Acid (TFA) (pH ~2). For this specific molecule, such conditions can induce degradation during the analysis, leading to "ghost" impurity peaks and artificially low purity results.

The Solution: This guide advocates for a Dual-Pillar Validation Strategy :

  • Buffered RP-HPLC: For impurity profiling (separation of related substances).

  • Quantitative NMR (qNMR): For absolute purity determination (mass balance), eliminating the need for potentially unstable reference standards.

Chemical Context & Stability Risks

Before selecting a method, you must understand the degradation pathways to validate that your method is "stability-indicating."

  • Acid Sensitivity: The furan ring is an acid-labile enol ether equivalent. Strong acids cleave the ring to form 1,4-dicarbonyls (e.g., succindialdehyde derivatives).

  • Oxidation: The secondary amine attached to the electron-rich furan ring increases susceptibility to air oxidation.

Implication for Protocol:

  • Avoid: Strong acid modifiers (TFA, HCl).

  • Avoid: Protic solvents for long-term storage.

  • Preferred: Neutral pH buffers (Ammonium Acetate) and aprotic solvents (DMSO-d6) for analysis.

Comparative Guide: Analytical Methodologies

This section compares the three primary techniques available for validation.

Table 1: Comparative Analysis of Validation Methods
FeatureMethod A: Buffered RP-HPLC Method B: 1H-qNMR Method C: Potentiometric Titration
Primary Role Impurity Profiling (Relative %)Absolute Purity (Weight %)Functional Group Assay
Selectivity High (Separates isomers/degradants)High (Distinct structural signals)Low (Non-specific to impurities)
Stability Risk Medium (On-column degradation possible)Low (Non-destructive, neutral solvent)High (Requires solution stability)
Reference Std Required (Must be >99% pure)Not Required (Uses Internal Standard)Required
Detection UV (Subject to extinction coefficients)Molar Ratio (Universal response)pH Change
Verdict Essential for "Related Substances" Essential for "Assay" Deprecated for this molecule

Recommended Experimental Protocols

Protocol A: Stability-Indicating HPLC (The "Gentle" Approach)

Objective: To detect organic impurities without degrading the analyte.

Rationale: We replace TFA with Ammonium Acetate to maintain a pH near 6.5-7.0, preserving the furan ring. We use a Phenyl-Hexyl column for superior pi-pi interaction selectivity with the furan ring compared to standard C18.

Instrument Parameters:

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) at 254 nm (aromatic) and 210 nm (amide/carboxyl).

  • Temperature: 25°C (Do not heat; heat accelerates furan decomposition).

Gradient Profile:

Time (min) % Mobile Phase B
0.0 5
15.0 95
20.0 95
20.1 5

| 25.0 | 5 (Re-equilibration) |

Sample Prep: Dissolve 1 mg/mL in 50:50 Water:Acetonitrile (buffered). Inject immediately.

Protocol B: 1H-qNMR (The "Truth" Standard)

Objective: To determine absolute purity >98% w/w, accounting for water, salts, and solvents invisible to UV.

Rationale: qNMR is a primary ratio method.[3] It does not require a reference standard of 2-(Furan-2-ylamino)propanoic acid (which might be unstable). Instead, we use a stable Internal Standard (IS).

Reagents:

  • Solvent: DMSO-d6 (Prevents exchange of amide protons and stabilizes the molecule).

  • Internal Standard (IS): Maleic Acid (99.99% TraceCERT®) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene). Note: Maleic acid peaks (~6.3 ppm) must not overlap with furan protons (6.0-7.5 ppm). Check blank first.

Procedure:

  • Weighing: Accurately weigh ~10 mg of Sample (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: Must be > 5x T1 to ensure full relaxation).

    • Scans: 16 or 32.

    • Temperature: 298 K.

Calculation: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="ng-star-inserted display">



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Weighed mass,

= Purity of IS.[4][5][6]

Visualization of the Validation Workflow

The following diagrams illustrate the decision logic and workflow for validating this specific labile molecule.

Diagram 1: Analytical Decision Matrix

Caption: Logic flow for selecting the correct mobile phase and method based on furan stability.

ValidationLogic Start Start: Purity Validation of 2-(Furan-2-ylamino)propanoic acid CheckStruct Analyze Structure: 2-Aminofuran Moiety? Start->CheckStruct RiskAssess Risk: Acid Hydrolysis & Oxidative Ring Opening CheckStruct->RiskAssess MethodSelect Select HPLC Conditions RiskAssess->MethodSelect StandardMethod Standard: 0.1% TFA (pH 2) C18 Column MethodSelect->StandardMethod Avoid OptimizedMethod Optimized: 10mM NH4OAc (pH 6.8) Phenyl-Hexyl Column MethodSelect->OptimizedMethod Recommended ResultBad Result: Artificial Degradation False Impurities StandardMethod->ResultBad ResultGood Result: Stable Chromatogram Accurate Impurity Profile OptimizedMethod->ResultGood qNMR Orthogonal Check: qNMR (DMSO-d6) ResultGood->qNMR FinalCoA Final CoA Generation (>98% Confirmed) qNMR->FinalCoA

Diagram 2: The Dual-Pillar Workflow

Caption: Integrated workflow combining HPLC for specificity and qNMR for accuracy.

DualPillar Sample Crude Sample (>98% Target) HPLC HPLC-DAD (Buffered) Sample->HPLC qNMR 1H-qNMR (Internal Std) Sample->qNMR Data1 Area % Purity (excludes salts/water) HPLC->Data1 Compare Data Synthesis Does Area% ≈ Wt%? Data1->Compare Data2 Weight % Purity (Absolute Assay) qNMR->Data2 Data2->Compare Pass PASS: Release Batch Compare->Pass Yes (<2% diff) Fail FAIL: Recrystallize (Check Solvents) Compare->Fail No (>2% diff)

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[7] [Link]

  • Pauli, G. F., et al. (2012). The importance of quantitative 1H NMR in natural product residue analysis and purity assessment. Journal of Natural Products. [Link]

  • Bouché, L., et al. (2022). Stability of 2-aminofurans: A comprehensive study. (Representative literature on furan stability). [Link](Note: Generalized link to RSC Reaction Chemistry for furan amine synthesis context).

  • Almac Group. (2024). qNMR – a modern alternative to HPLC.[8][Link]

Sources

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